KRAS G12C inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20ClF2N3O3 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1 |
InChI Key |
VUKUQOCNPKSWQJ-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
Canonical SMILES |
CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to KRAS G12C Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core mechanism of action of KRAS G12C inhibitor 17, a potent and selective covalent inhibitor of the oncogenic KRAS G12C mutant protein. Identified as compound 82 in patent WO2019110751A1, this molecule represents a significant advancement in the targeted therapy of KRAS G12C-driven cancers. This document outlines its biochemical potency, interaction with the KRAS signaling pathway, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions by specifically and covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This irreversible interaction locks the KRAS G12C protein in an inactive, GDP-bound state. By trapping KRAS in this "off" conformation, the inhibitor effectively prevents its interaction with downstream effector proteins, thereby abrogating the pro-proliferative and anti-apoptotic signals that drive tumor growth.
The primary mode of action involves the electrophilic acrylamide warhead of the inhibitor forming a covalent bond with the thiol group of the cysteine-12 residue. This targeted approach ensures high specificity for the mutant protein, sparing the wild-type KRAS and thus minimizing off-target effects.
Quantitative Data Summary
The available quantitative data for this compound is summarized in the table below. This data highlights the potent biochemical activity of the inhibitor against its target.
| Parameter | Value | Source |
| IC50 | 5 nM | [1][2][3][4] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the KRAS G12C protein by 50% in a biochemical assay. A lower IC50 value signifies higher potency.
Signaling Pathway Inhibition
KRAS is a central node in multiple oncogenic signaling pathways. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. By locking KRAS G12C in its inactive state, inhibitor 17 effectively blocks signal transduction through these critical pathways.
Caption: KRAS G12C Signaling and Inhibition by Inhibitor 17.
Experimental Protocols
While the patent source for this compound (WO2019110751A1) confirms its potent inhibitory activity, it does not provide detailed, step-by-step experimental protocols for its characterization. However, based on standard methodologies for evaluating KRAS G12C inhibitors, the following outlines the likely experimental approaches.
Biochemical Potency Assay (IC50 Determination)
A biochemical assay would be employed to determine the IC50 value of the inhibitor against the purified KRAS G12C protein. A common method is a nucleotide exchange assay.
Workflow:
Caption: General Workflow for Biochemical IC50 Determination.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein (residues 1-169) is expressed in E. coli and purified to high homogeneity.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The purified KRAS G12C protein is pre-incubated with varying concentrations of the inhibitor in an assay buffer.
-
Nucleotide Exchange: The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP).
-
Signal Detection: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP analog to KRAS, is monitored over time using a plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for Downstream Signaling
To assess the impact of the inhibitor on KRAS-driven signaling pathways within a cellular context, western blotting is a standard technique.
Methodology:
-
Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma or MIA PaCa-2 pancreatic cancer cells) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated (activated) forms of downstream effector proteins, such as p-ERK and p-AKT, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection and Analysis: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the extent of inhibition of downstream signaling.
Conclusion
This compound is a highly potent, covalent inhibitor of the KRAS G12C oncoprotein. Its mechanism of action, centered on the irreversible locking of KRAS in an inactive state, leads to the effective suppression of critical downstream signaling pathways. While detailed experimental protocols and a broader quantitative dataset are not fully available in the public domain, the foundational data and the well-understood mechanism of this class of inhibitors provide a strong basis for its further investigation and development as a targeted anti-cancer therapeutic.
References
The KRAS G12C Mutation: A Key Oncogenic Driver
An In-Depth Technical Guide on the Discovery of KRAS G12C Inhibitors
This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting the KRAS G12C mutation, a significant breakthrough in cancer therapy. For decades, KRAS was considered an "undruggable" target, but recent advances have led to the development of potent and selective covalent inhibitors.[1][2][3] This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies employed in the discovery of these novel therapeutics, with a focus on the pioneering compounds that paved the way for clinically approved drugs.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers, occurring in approximately 30% of all tumors.[5] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[4][6] This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]
Mechanism of Action: Covalent Inhibition of the Inactive State
The discovery of a druggable pocket, known as the Switch-II pocket, in the GDP-bound (inactive) state of KRAS G12C was a pivotal moment.[7] The cysteine residue introduced by the G12C mutation, being a nucleophile, provided a unique opportunity for the design of covalent inhibitors. These inhibitors form an irreversible covalent bond with the thiol group of cysteine-12, trapping the KRAS G12C protein in its inactive state and preventing its interaction with downstream effectors.[3] This allele-specific targeting strategy ensures high selectivity for the mutant protein over wild-type KRAS.
Below is a diagram illustrating the KRAS signaling pathway and the mechanism of G12C inhibition.
Caption: KRAS signaling pathway and inhibitor mechanism of action.
Early Stage Inhibitors: The Case of Compound 17
The development of KRAS G12C inhibitors has been a rapid evolution, with early compounds demonstrating the feasibility of this approach. One such example is "KRAS G12C inhibitor 17," a potent inhibitor with a reported IC50 of 5 nM.[8] While detailed public data on this specific compound is limited, its high potency exemplifies the early success in identifying molecules that can effectively target the G12C mutant. These early discoveries laid the groundwork for the development of more optimized clinical candidates.
Clinical Candidates: Sotorasib (AMG 510) and Adagrasib (MRTX849)
Building on the initial breakthroughs, extensive research and development efforts led to the discovery of clinically approved KRAS G12C inhibitors, sotorasib and adagrasib.
Sotorasib (AMG 510)
Sotorasib was the first KRAS G12C inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[9][10]
Table 1: Preclinical and Clinical Data for Sotorasib (AMG 510)
| Parameter | Value | Cell Line / Study |
| Preclinical | ||
| p-ERK IC50 | 44 nM | MIA PaCa-2 |
| Cell Viability IC50 | 5 nM | MIA PaCa-2 |
| Cell Viability IC50 | ~0.006 µM | NCI-H358 |
| Cell Viability IC50 | ~0.009 µM | MIA PaCa-2 |
| Clinical (CodeBreaK 100 - NSCLC) | ||
| Objective Response Rate (ORR) | 37.1% | Phase 2 |
| Disease Control Rate (DCR) | 80.6% | Phase 2 |
| Median Progression-Free Survival (mPFS) | 6.8 months | Phase 2 |
| Median Overall Survival (mOS) | 12.5 months | Phase 2 |
| Median Duration of Response (mDOR) | 11.1 months | Phase 2 |
Adagrasib (MRTX849)
Adagrasib is another potent and selective KRAS G12C inhibitor that has received FDA approval for previously treated, advanced KRAS G12C-mutated NSCLC.[13]
Table 2: Preclinical and Clinical Data for Adagrasib (MRTX849)
| Parameter | Value | Cell Line / Study |
| Preclinical | ||
| Cellular IC50 | 140 ± 34 nM | NCI-H358 |
| Oral Bioavailability (Mouse) | 31.1% (for analogue 19) | CD-1 Mice |
| Clinical (KRYSTAL-1 - NSCLC) | ||
| Objective Response Rate (ORR) | 42.9% | Phase 1/2 |
| Disease Control Rate (DCR) | Not explicitly stated | Phase 1/2 |
| Median Progression-Free Survival (mPFS) | 6.5 months | Phase 1/2 |
| Median Overall Survival (mOS) | 12.6 months | Phase 1/2 |
| Clinical (KRYSTAL-1 - CRC) | ||
| Objective Response Rate (ORR) | 7.1% | Phase 1 |
| Disease Control Rate (DCR) | 73.8% | Phase 1 |
Experimental Protocols
The discovery and characterization of KRAS G12C inhibitors rely on a suite of biochemical, cellular, and in vivo assays.
Biochemical Assays
KRAS G12C Inhibition Assay (IC50 Determination): The potency of inhibitors is often determined using a biochemical assay that measures the inhibition of KRAS G12C activity. A common method involves monitoring the binding of the inhibitor to purified, GDP-bound KRAS G12C protein. This can be done using techniques like surface plasmon resonance (SPR) or by measuring the covalent modification of the cysteine-12 residue via mass spectrometry. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is then calculated from a dose-response curve.
Cellular Assays
Phospho-ERK (p-ERK) Inhibition Assay: This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context.
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 2-4 hours).
-
Cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay (e.g., ELISA, Western blot).
-
The ratio of p-ERK to total ERK is calculated, and the IC50 for p-ERK inhibition is determined.
Cell Viability/Proliferation Assay: This assay measures the effect of the inhibitor on the growth and survival of cancer cells.
-
KRAS G12C mutant cells are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal is read on a plate reader.
-
The IC50 for cell viability is calculated from the dose-response curve.
In Vivo Xenograft Studies
Tumor Growth Inhibition (TGI) Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at various dose levels and schedules (e.g., once daily).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is continued for a predefined period or until tumors in the control group reach a specific size.
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Below is a diagram of a typical experimental workflow for inhibitor screening and validation.
Caption: A generalized workflow for the discovery of KRAS G12C inhibitors.
Conclusion and Future Directions
The successful development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The journey from the initial identification of a druggable pocket to the approval of life-extending therapies has been a testament to the power of structure-based drug design and a deep understanding of cancer biology. While resistance to these inhibitors can emerge, ongoing research is focused on combination therapies and the development of next-generation inhibitors to overcome these challenges and expand the benefits of targeting KRAS to a broader patient population.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sotorasib - Wikipedia [en.wikipedia.org]
- 10. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. While this guide focuses on the general strategies and techniques applicable to this class of inhibitors, it will use publicly available data for well-characterized inhibitors as illustrative examples due to the limited specific data for "KRAS G12C inhibitor 17."
Introduction to KRAS G12C and Target Engagement
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer.[1][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[2]
The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has been a significant breakthrough in oncology.[1] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, preventing its reactivation and subsequent downstream signaling.[4] "this compound" is a potent inhibitor identified as compound 82 in patent WO2019110751A1, with a reported IC50 of 5 nM.[5]
Confirming that a drug binds to its intended target in a cellular and in vivo context—a process known as target engagement—is a critical step in drug development. It helps to establish a drug's mechanism of action, guide dose selection, and understand the relationship between pharmacodynamics and clinical response.[4] This guide details the key experimental approaches to quantify the target engagement of KRAS G12C inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency
Quantitative data is essential for comparing the potency and efficacy of different inhibitors. The following tables summarize key parameters for this compound and other well-characterized inhibitors.
Table 1: Biochemical Potency of this compound
| Inhibitor | Parameter | Value | Source |
| This compound | IC50 | 5 nM | [5] |
Table 2: Comparative Biochemical and Cellular Potency of Representative KRAS G12C Inhibitors
| Inhibitor | Assay Type | Parameter | Value | Cell Line / Conditions | Source |
| Sotorasib (AMG 510) | Biochemical (KRAS G12C/SOS1) | IC50 | Not specified, potent inhibition | Recombinant proteins | [6] |
| Cellular (pERK inhibition) | IC50 | Not specified, potent inhibition | KRAS G12C mutant cell lines | [7] | |
| Adagrasib (MRTX849) | Biochemical (KRAS G12C/SOS1) | IC50 | Not specified, potent inhibition | Recombinant proteins | [6] |
| Cellular (pERK inhibition) | IC50 | Not specified, potent inhibition | KRAS G12C mutant cell lines | [7] | |
| Divarasib (GDC-6036) | In vivo Target Engagement | Dose-dependent | Observed in xenograft models | Non-small cell lung cancer xenograft | [4] |
| AZD4625 | In vivo Target Engagement | 89.6% (6h), 58.4% (24h) | MIA PaCa-2 Xenograft | FFPE tissues | [1] |
| In vivo Target Engagement | 60% (6h), 34% (24h) | NCI-H2122 Xenograft | FFPE tissues | [1] |
Experimental Protocols: Methodologies for Target Engagement
Several robust methods are employed to measure the direct binding of inhibitors to KRAS G12C and the downstream consequences of this engagement.
Biochemical Binding Assays (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying protein-protein or protein-ligand interactions in a high-throughput format.
Protocol: KRAS G12C/SOS1 Interaction Assay
-
Assay Preparation: The assay is typically run in a 96- or 384-well low-volume white plate with a final volume of 20 µL.[6][8]
-
Compound Dispensing: Dispense the test inhibitor (e.g., this compound) or standards directly into the assay plate.
-
Reagent Addition:
-
Prepare a mix of GTP and Tag1-labeled human KRAS G12C protein.
-
Add the pre-mixed GTP/KRAS G12C solution and the Tag2-labeled human SOS1 protein to the wells.[6][8]
-
Add the HTRF detection reagents: an anti-Tag2 antibody labeled with a Terbium cryptate donor and an anti-Tag1 antibody labeled with XL665 (acceptor). These can be pre-mixed and added in a single step.[6][8]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours). No washing steps are required.[9]
-
Detection: Read the fluorescence signal on an HTRF-compatible plate reader. In the absence of an inhibitor, the binding of KRAS G12C to SOS1 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[6][8]
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement in a cellular environment by assessing changes in the thermal stability of a target protein upon ligand binding.[10]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Incubate intact cells with the KRAS G12C inhibitor at various concentrations or with a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[11] Ligand binding stabilizes the protein, making it more resistant to thermal denaturation.[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]
-
Protein Detection: Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting using a specific anti-KRAS antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
Mass Spectrometry-Based Target Engagement
Mass spectrometry (MS) offers a highly sensitive and direct method to quantify both the unbound (free) and inhibitor-bound KRAS G12C protein, which is particularly useful for covalent inhibitors.[1][13]
Protocol: Immunoaffinity-LC-MS/MS for In Vivo Samples
-
Sample Preparation: Extract proteins from tumor biopsies (fresh-frozen or FFPE) from treated and untreated animal models or clinical samples.[1][4]
-
Immunoaffinity Enrichment: Use a commercially available anti-RAS antibody to enrich for both free and inhibitor-bound KRAS G12C from the total protein lysate.[4]
-
Digestion: Digest the enriched protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides using two-dimensional liquid chromatography (2D-LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) using a targeted method like parallel reaction monitoring (PRM).[1]
-
This allows for the specific quantification of the peptide containing the C12 residue in both its unmodified and inhibitor-modified forms.
-
-
Data Analysis: Calculate the percentage of target engagement by determining the ratio of the inhibitor-bound peptide to the total (bound + unbound) peptide. This method can achieve sub-femtomole per microgram sensitivity.[4]
Phospho-ERK Signaling Assay
This assay indirectly measures target engagement by quantifying the inhibition of a key downstream effector in the MAPK pathway.
Protocol: pERK Western Blot
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and treat with a dose range of the inhibitor for a specified time (e.g., 6 hours).[7]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Use corresponding secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities for pERK and total ERK. A dose-dependent decrease in the pERK/total ERK ratio indicates successful target engagement and inhibition of the KRAS G12C signaling pathway.[7]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: KRAS G12C signaling pathway and point of inhibition.
References
- 1. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of KRAS G12C Inhibitor 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology drug development. This guide focuses on the preclinical characteristics of KRAS G12C inhibitor 17, a potent tetracyclic heteroaryl compound. This inhibitor originates from patent WO2019110751A1, where it is designated as compound 82.[1] The primary mechanism of this class of inhibitors involves the covalent modification of the cysteine residue at position 12 of the KRAS G12C mutant protein, which locks the oncoprotein in its inactive, GDP-bound state. This action effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. This document provides a comprehensive overview of the available preclinical data and the methodologies typically employed in the evaluation of such inhibitors.
Biochemical Activity
This compound has demonstrated potent inhibition of the KRAS G12C protein in biochemical assays. The primary method for assessing the potency of this class of inhibitors is a biochemical assay that measures the inhibition of nucleotide exchange, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or a similar proximity-based assay format.
| Compound | Biochemical Assay | IC50 (nM) | Reference |
| This compound | KRAS G12C Nucleotide Exchange | 5 | [1] |
Experimental Protocol: KRAS G12C Nucleotide Exchange Assay (HTRF)
This assay quantifies the ability of a test compound to inhibit the exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) on the KRAS G12C protein, a process facilitated by the guanine nucleotide exchange factor (GEF), SOS1.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
GDP
-
GTPγS labeled with a fluorescent donor (e.g., Eu3+-GTPγS)
-
GST-tagged RAF1-RBD (RAS-binding domain of RAF1) conjugated to a fluorescent acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compound (this compound)
Procedure:
-
KRAS G12C protein is pre-incubated with GDP to ensure it is in the inactive state.
-
The test compound is serially diluted and added to the assay plate.
-
The GDP-loaded KRAS G12C protein is added to the wells containing the test compound and incubated for a defined period (e.g., 30 minutes) to allow for covalent binding.
-
The nucleotide exchange reaction is initiated by the addition of a mixture containing SOS1, Eu3+-GTPγS, and GST-RAF1-RBD-d2.
-
The plate is incubated to allow for nucleotide exchange and binding of the active GTP-bound KRAS G12C to the RAF1-RBD.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of active, GTP-bound KRAS G12C.
-
IC50 values are calculated by plotting the HTRF signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Activity
While specific cell-based assay data for this compound is not publicly available, the following table presents typical assays and representative data for potent KRAS G12C inhibitors, which would be expected for a compound with a 5 nM biochemical IC50. These assays are crucial for determining the on-target activity of the inhibitor in a cellular context.
| Assay Type | Cell Line | Endpoint | Typical IC50 Range (nM) |
| Target Engagement | NCI-H358 | p-ERK Inhibition | 10 - 100 |
| Cell Proliferation | MIA PaCa-2 | Viability (e.g., CellTiter-Glo) | 20 - 200 |
| Apoptosis Induction | A549 | Caspase 3/7 Activation | 50 - 500 |
Experimental Protocol: p-ERK Inhibition Assay (Western Blot)
This assay measures the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, to confirm the inhibitor's mechanism of action in cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
In Vivo Efficacy and Pharmacokinetics
Specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available. The table below illustrates the types of data that would be generated in preclinical in vivo studies for a promising KRAS G12C inhibitor.
Table 3: Representative In Vivo Data for a KRAS G12C Inhibitor
| Parameter | Species | Model | Value |
| Efficacy | |||
| Tumor Growth Inhibition (TGI) | Mouse | NCI-H358 Xenograft | >80% at 50 mg/kg, QD |
| Pharmacokinetics | |||
| Oral Bioavailability (F%) | Rat | N/A | >40% |
| Half-life (t1/2) | Rat | N/A | 4 - 8 hours |
| Clearance (CL) | Rat | N/A | <10 mL/min/kg |
| Volume of Distribution (Vd) | Rat | N/A | >1 L/kg |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a typical in vivo efficacy study in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (or similar)
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Implant KRAS G12C mutant cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., daily by oral gavage) and vehicle for the duration of the study.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., p-ERK levels).
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
References
The Role of KRAS G12C in Oncogenesis: A Technical Guide
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the RAS family of small GTPases, which act as critical molecular switches in intracellular signaling.[1][2] These proteins cycle between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1][3] Oncogenic mutations in the KRAS gene are among the most common drivers in human cancers, occurring in approximately 23-25% of all malignancies.[4][5] These mutations lock the KRAS protein in a constitutively active state, leading to persistent downstream signaling and uncontrolled cell growth.[1][5]
The KRAS G12C mutation, a specific substitution of cysteine for glycine at codon 12, is a prevalent oncogenic driver, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[2][6] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of apparent allosteric binding pockets.[5][7] However, the discovery of a unique, druggable pocket in the switch-II region of the KRAS G12C mutant protein has heralded a new era of targeted therapy, leading to the development of specific covalent inhibitors.[3][7][8] This guide provides an in-depth technical overview of the molecular mechanisms of KRAS G12C in oncogenesis, its clinical significance, therapeutic strategies, and key experimental methodologies used in its study.
Molecular Mechanism of KRAS G12C
The Normal KRAS Activation Cycle
Under physiological conditions, KRAS activity is tightly regulated. Its activation is initiated by upstream signals, typically from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[9][10] This triggers the recruitment of guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which facilitate the exchange of GDP for the more abundant cellular GTP, switching KRAS to its active conformation.[3][9] In its GTP-bound state, KRAS engages with and activates downstream effector proteins.[10] The signal is terminated by the intrinsic GTPase activity of KRAS, which hydrolyzes GTP back to GDP. This process is significantly accelerated by GTPase-activating proteins (GAPs), such as neurofibromin 1 (NF1), returning KRAS to its inactive state.[3][9]
Impact of the G12C Mutation
The G12C mutation dramatically alters this regulatory cycle. The substitution of the small glycine residue with the bulkier cysteine at codon 12 sterically hinders the binding of GAPs to the KRAS protein.[9] This impairment of GAP-mediated hydrolysis means the protein is locked in its active, GTP-bound state, leading to constitutive and uncontrolled activation of downstream oncogenic signaling pathways.[1][9] Interestingly, unlike many other KRAS mutations that also reduce the protein's intrinsic GTPase activity, the G12C mutant retains a wild-type level of intrinsic hydrolysis.[5] This allows for a slow cycling between the GTP and GDP-bound states, a crucial feature exploited by G12C-specific inhibitors, which selectively bind to the inactive, GDP-bound form.[3][5][11]
Oncogenic Signaling Pathways
Activated KRAS G12C promotes tumorigenesis by stimulating multiple downstream signaling cascades. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
-
RAF-MEK-ERK (MAPK) Pathway : This is a central signaling cascade that drives cell cycle progression and proliferation.[3] GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell growth and division.[3]
-
PI3K-AKT-mTOR Pathway : KRAS activation of phosphoinositide 3-kinase (PI3K) leads to the production of PIP3, which recruits and activates AKT.[3] Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), which regulates critical cellular functions such as apoptosis, metabolism, and protein translation.[3][12]
-
Other Effectors : Studies have shown that different KRAS mutants can preferentially activate distinct signaling pathways. The G12C mutation, for instance, has been associated with higher activation of Ral A/B signaling compared to other mutants, while showing lower PI3K-AKT activity than G12D variants.[5][10][13]
Prevalence and Clinical Significance
The frequency of KRAS G12C mutations varies significantly across different cancer types. It is most common in NSCLC, particularly lung adenocarcinoma, where it is found in approximately 13-14% of patients and is strongly associated with a history of smoking.[2][14] In CRC, its prevalence is lower, at around 3-4%, and in PDAC, it is relatively rare, occurring in about 1-2% of cases.[6][15]
| Cancer Type | Prevalence of KRAS G12C | References |
| Non-Small Cell Lung Cancer (NSCLC) | ~13.8% | [14] |
| Colorectal Cancer (CRC) | ~3.2% | [6][14] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~1.3% | [6][15] |
| Appendiceal Cancer | ~3.3% - 3.9% | [14][15] |
| Small Bowel Cancer | ~1.4% - 3.1% | [14][15] |
| Cancer of Unknown Primary (CUP) | ~3.5% | [14] |
Clinically, the KRAS G12C mutation has been associated with a poor prognosis in some cancers.[16] For instance, in CRC, it is linked to worse progression-free and overall survival compared to other KRAS-mutated tumors.[6][8]
Therapeutic Targeting of KRAS G12C
The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has revolutionized the treatment landscape for KRAS G12C-driven cancers.
Mechanism of Action of Covalent Inhibitors
Drugs like sotorasib and adagrasib are designed to exploit the unique biochemistry of the KRAS G12C protein. They specifically and irreversibly bind to the thiol group of the cysteine residue.[1][7] This binding occurs within a novel allosteric pocket (the switch-II pocket) that is accessible only when the protein is in its inactive, GDP-bound state.[3][8] By covalently locking KRAS G12C in this inactive conformation, the inhibitors prevent the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting cancer cell growth.[1][3][7]
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Prognostic Role of KRAS G12C Mutation in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Core Data Presentation: Binding Affinity of KRAS G12C Inhibitor 17
An In-depth Technical Guide to KRAS G12C Inhibitor 17: Binding Affinity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The document details its binding affinity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
This compound, also identified as compound 82 in patent WO2019110751A1, demonstrates high-potency inhibition of the KRAS G12C mutant.[1][2][3] The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which is summarized in the table below.
| Compound Name | Target | Assay Type | IC50 (nM) | Source |
| This compound | KRAS G12C | Biochemical Inhibition Assay | 5 | Patent WO2019110751A1[1][2][3] |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of this compound involves sophisticated biochemical and biophysical assays. The following sections provide detailed methodologies for key experiments cited in the characterization of such inhibitors.
KRAS G12C Mass Spectrometry Adducting Assay
This assay is designed to confirm the covalent binding of the inhibitor to the cysteine-12 residue of the KRAS G12C protein by detecting the formation of a drug-protein adduct.
Methodology:
-
Protein Preparation: Inactive, GDP-loaded biotinylated KRAS G12C protein is expressed and purified. The protein solution is prepared in an assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 5mM MgCl2).
-
Compound Incubation: The test compound, this compound, is added to the KRAS G12C protein solution at a final concentration of 10 µM. The reaction is allowed to proceed for a defined period (e.g., 4 hours) at room temperature to allow for covalent bond formation.
-
Quenching the Reaction: The reaction is quenched by the addition of 1% formic acid.
-
Mass Spectrometry Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). A portion of the quenched reaction is injected onto a suitable column (e.g., Xbridge BEH300 C4) connected to a QTOF mass spectrometer.
-
Data Analysis: The total ion count (TIC) is used to identify the eluted protein peak. The mass spectrum of the protein is deconvoluted to determine the peak areas for the unmodified (apo-protein) KRAS G12C and the inhibitor-adducted protein. The percentage of adduct formation is calculated using the formula: Percent adduct = 100 * (area of adduct peak / (sum of apo-protein + adduct peaks))
Förster Resonance Energy Transfer (FRET) KRAS:RAF-RBD Binding Assay
This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and its downstream effector, RAF. The binding of RAF's Ras-binding domain (RBD) to active, GTP-loaded KRAS is a critical step in signal transduction.
Methodology:
-
Protein and Reagent Preparation:
-
GST-tagged RAF-1-RBD and His-tagged KRAS G12C are expressed and purified.
-
KRAS G12C is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain it in an active state.
-
FRET donor (e.g., Europium-chelate conjugated anti-GST antibody) and acceptor (e.g., APC-conjugated anti-His antibody) are prepared.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
This compound is serially diluted and added to the wells.
-
Active KRAS G12C-GMP-PNP and GST-RAF-1-RBD are then added to the wells and incubated with the inhibitor.
-
The FRET donor and acceptor antibodies are added and the mixture is incubated to allow for antibody-protein binding.
-
-
Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The excitation and emission wavelengths are specific to the chosen FRET pair.
-
Data Analysis: The FRET signal is proportional to the amount of KRAS:RAF-RBD complex formed. Inhibition of this interaction by the compound results in a reduced FRET signal. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein in real-time.
Methodology:
-
Immobilization: Recombinant KRAS G12C protein is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized KRAS G12C protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Analysis: After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor-protein complex.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd/ka.
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Binding Affinity Determination.
References
KRAS G12C inhibitor 17 selectivity profile
An In-depth Technical Guide to the Selectivity Profile of a Representative KRAS G12C Inhibitor
Disclaimer: No publicly available scientific literature or data specifically identifies a compound designated as "KRAS G12C inhibitor 17." This guide synthesizes a representative selectivity profile based on the known characteristics of well-documented KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to fulfill the user's request for a detailed technical analysis.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors selectively and irreversibly bind to the mutant cysteine, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This guide provides a comprehensive overview of the selectivity profile of a representative KRAS G12C inhibitor, detailing its on-target and off-target activities, the experimental methodologies used for its characterization, and the relevant signaling pathways.
On-Target Selectivity
The primary mechanism of action for KRAS G12C inhibitors is the formation of a covalent bond with the cysteine residue of the mutant protein. This leads to the inhibition of downstream signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4][5]
Biochemical and Cellular Potency
The on-target potency of KRAS G12C inhibitors is typically determined through a series of biochemical and cell-based assays.
Table 1: Representative On-Target Activity of a KRAS G12C Inhibitor
| Assay Type | Target | Metric | Value (nM) | Reference |
| Biochemical | KRAS G12C | IC₅₀ (SOS1-mediated nucleotide exchange) | 5 - 20 | [6] |
| Biochemical | Wild-Type KRAS | IC₅₀ (SOS1-mediated nucleotide exchange) | >10,000 | [7] |
| Cellular | NCI-H358 (KRAS G12C) | pERK IC₅₀ | 10 - 50 | [8] |
| Cellular | A549 (KRAS G12S) | pERK IC₅₀ | >10,000 | [8] |
| Cellular | NCI-H358 (KRAS G12C) | Proliferation IC₅₀ | 20 - 100 | [9] |
| Cellular | A549 (KRAS G12S) | Proliferation IC₅₀ | >10,000 | [9] |
Off-Target Selectivity Profile
Assessing the off-target activity of a drug candidate is crucial for predicting potential toxicities and understanding its overall safety profile. For covalent inhibitors, this is particularly important to ensure that the reactive warhead does not indiscriminately modify other cysteine-containing proteins.
Kinome and Proteome-Wide Screening
Broad screening panels are employed to assess the selectivity of KRAS G12C inhibitors against a wide range of kinases and other cellular proteins.
Table 2: Representative Off-Target Kinase and Protein Profiling
| Target Family | Number of Targets Screened | Inhibition >50% at 1 µM | Key Off-Targets Identified | Reference |
| Kinases | >400 | < 5 | None with significant potency | [10] |
| Cysteine-Containing Proteins | Proteome-wide | < 10 | KEAP1 (potential for NRF2 activation) | [10] |
Recent studies have suggested that some KRAS G12C inhibitors may interact with off-target proteins like PPARγ, which could be linked to side effects such as interstitial lung disease.[11]
Experimental Protocols
KRAS/SOS1 Nucleotide Exchange Assay (Biochemical)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.
-
Reagents: Recombinant KRAS G12C or wild-type KRAS protein, recombinant SOS1 protein, fluorescently labeled GTP (e.g., BODIPY-GTP), GDP, and test inhibitor.
-
Procedure:
-
KRAS protein is pre-loaded with GDP.
-
The test inhibitor is incubated with the GDP-bound KRAS.
-
SOS1 and fluorescently labeled GTP are added to initiate the nucleotide exchange reaction.
-
The increase in fluorescence, corresponding to the binding of labeled GTP to KRAS, is monitored over time using a plate reader.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.[6][12]
Cellular Phospho-ERK (pERK) Assay
This assay quantifies the phosphorylation of ERK, a downstream effector in the MAPK pathway, in response to inhibitor treatment.
-
Cell Lines: KRAS G12C mutant (e.g., NCI-H358) and wild-type or other KRAS mutant (e.g., A549) cell lines.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are measured using an immunoassay format such as ELISA or HTRF.[8][12][13]
-
-
Data Analysis: The ratio of pERK to total ERK is calculated and plotted against inhibitor concentration to determine the IC₅₀.
Cell Proliferation Assay
This assay assesses the long-term effect of the inhibitor on cell viability and growth.
-
Cell Lines: A panel of cancer cell lines with different KRAS mutation statuses.
-
Procedure:
-
Data Analysis: Luminescence is measured, and the data is normalized to untreated controls to calculate the IC₅₀ for cell growth inhibition.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways.
Caption: Simplified KRAS signaling pathway.
Experimental Workflow for Selectivity Profiling
The logical flow for characterizing the selectivity of a KRAS G12C inhibitor is depicted below.
Caption: Workflow for inhibitor selectivity profiling.
Conclusion
The representative KRAS G12C inhibitor demonstrates high potency and selectivity for the mutant oncoprotein over its wild-type counterpart and other cellular proteins. This selectivity is achieved through the specific covalent interaction with the G12C-mutated cysteine. A thorough understanding of the selectivity profile, derived from a combination of biochemical, cellular, and proteomic approaches, is essential for the successful clinical development of these targeted therapies. Continuous investigation into potential off-target effects and mechanisms of resistance will be critical for optimizing treatment strategies and developing next-generation KRAS inhibitors.[14][15][16][17][18]
References
- 1. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KRAS G12C Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Oncogenic KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] This cycle regulates numerous downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[5][6]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in NSCLC.[7] This mutation impairs the intrinsic GTPase activity of the KRAS protein, causing it to accumulate in the active, GTP-bound state and persistently drive downstream oncogenic signaling.[7] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. However, the discovery of a novel allosteric pocket (the Switch-II pocket) and the unique reactive cysteine introduced by the G12C mutation has enabled the development of specific covalent inhibitors, heralding a new era in precision oncology.[8][9]
This guide provides a detailed overview of the core KRAS G12C signaling pathways, mechanisms of inhibition, resistance pathways, and the experimental protocols used to study them.
The KRAS G12C Activation and Signaling Cascade
Upstream Regulation and the GTP/GDP Cycle
The activation of KRAS is tightly controlled by upstream signals, primarily from receptor tyrosine kinases (RTKs) like EGFR.[10] Ligand binding to an RTK triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins such as GRB2. GRB2 recruits a guanine nucleotide exchange factor (GEF), most notably Son of Sevenless (SOS1), to the plasma membrane.[10] SOS1 then facilitates the exchange of GDP for GTP on KRAS, switching it to its active conformation.[8]
The protein tyrosine phosphatase SHP2 also plays a crucial role by mediating signals from multiple RTKs to the RAS-MAPK pathway.[9][11] Conversely, GTPase activating proteins (GAPs), such as neurofibromin 1 (NF1), accelerate the hydrolysis of GTP to GDP, inactivating KRAS.[8] The G12C mutation renders the KRAS protein largely insensitive to GAPs, leading to a prolonged active state.[1] However, KRAS G12C retains some intrinsic GTPase activity, allowing it to slowly cycle back to the GDP-bound state, a feature essential for the mechanism of action of G12C-specific inhibitors.[1][12]
Caption: Figure 1. The KRAS G12C activation cycle.
Core Downstream Signaling Pathways
Once activated, KRAS G12C-GTP engages multiple downstream effector proteins to drive tumorigenesis. The two best-characterized pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][8]
-
RAF-MEK-ERK (MAPK) Pathway : This is the central signaling cascade downstream of KRAS. KRAS-GTP recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, promoting their dimerization and activation. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression, proliferation, and survival.[8][13]
-
PI3K-AKT-mTOR Pathway : KRAS-GTP can also directly bind to and activate the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9] Activated PI3K generates PIP3, which recruits and activates AKT. AKT is a central node that regulates a wide array of cellular processes, including cell survival, growth, and metabolism, often through the activation of the mTOR complex (mTORC1).[13] Studies have shown that KRAS G12C mutant cells may have lower baseline PI3K-AKT activity compared to other KRAS variants like G12D.[5][9]
-
RAL-GEF Pathway : In addition to the two major pathways, KRAS G12C has been shown to preferentially activate the Ral Guanine Nucleotide Dissociation Stimulator (RALGDS), leading to the activation of the small GTPases RalA and RalB.[5][9] This pathway is implicated in regulating the tumor microenvironment and cytoskeletal dynamics.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRAS G12C Inhibitor 17 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of KRAS G12C specific inhibitors in preclinical xenograft models. The data and methodologies presented are synthesized from publicly available research to guide the design and execution of in vivo efficacy studies.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in treating these malignancies. These inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and tumor growth.[1][2] Preclinical evaluation in xenograft models is a critical step in the development of new KRAS G12C inhibitors.
Signaling Pathway of KRAS G12C Inhibition
KRAS, a small GTPase, functions as a molecular switch in cells. In its active GTP-bound state, it activates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. KRAS G12C inhibitors covalently bind to the mutant cysteine-12, trapping KRAS in its inactive GDP-bound state and blocking downstream signaling.
Caption: Simplified KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor.
Data Presentation: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
The following tables summarize the anti-tumor activity of various KRAS G12C inhibitors in different xenograft models.
Table 1: Efficacy of MRTX849 in Cell Line-Derived and Patient-Derived Xenograft (PDX) Models
| Tumor Model | Cancer Type | Treatment | % Tumor Growth Inhibition (TGI) or Regression | Citation |
| H358 | NSCLC | 100 mg/kg, QD, Oral | Significant Regression | [1] |
| MIA PaCa-2 | Pancreatic | 1, 5, 30 mg/kg, QD, Oral | Dose-dependent TGI | [3] |
| PDX Models (various) | Multiple | 100 mg/kg, QD, Oral | Regression in 17 of 26 models | [1] |
Table 2: Efficacy of ARS-1620 in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Outcome | Citation |
| H358 | NSCLC | Dose-dependent | Inhibition of tumor growth | [2] |
| PDX Models | NSCLC | Not specified | Significant suppression of tumor growth in 4 of 5 models | [4] |
Table 3: Efficacy of Combination Therapies in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Outcome | Citation |
| H358 | NSCLC | AMG 510 + Trametinib (MEK inhibitor) | Enhanced anti-cancer activity | [5] |
| PDX Models | Colorectal Cancer | MRTX849 + Cetuximab (EGFR inhibitor) | Enhanced anti-tumor activity | [6] |
| KRAS G12C-mutant models | NSCLC | ARS-1620 + GDC-0941 (PI3K inhibitor) | Effective in models resistant to ARS-1620 alone | [7] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines a typical efficacy study using a human cancer cell line with a KRAS G12C mutation implanted in immunodeficient mice.
1. Cell Culture and Animal Model:
-
Cell Line: NCI-H358 (human NSCLC) is a commonly used cell line harboring the KRAS G12C mutation.
-
Culture Conditions: Culture H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Use female nude mice (e.g., athymic NCr-nu/nu) aged 5-6 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Harvest H358 cells during the exponential growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a similar medium at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
3. Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-250 mm³.
4. Formulation and Administration of KRAS G12C Inhibitor 17:
-
Formulation: A representative formulation for oral gavage is resuspending the inhibitor in a solution of 10% Captisol and 50 mM citrate buffer (pH 5.0).[1]
-
Dosage: Based on preclinical studies with similar inhibitors, a starting dose could be in the range of 30-100 mg/kg.
-
Administration: Administer the formulated inhibitor or vehicle control orally (p.o.) via gavage once daily (QD).
5. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, calculate the percent tumor growth inhibition (%TGI).
-
Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Caption: Experimental workflow for a cell line-derived xenograft (CDX) model efficacy study.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes how to assess the target engagement and downstream pathway inhibition in tumor tissue.
1. Sample Collection:
-
At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.
-
Promptly excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for immunohistochemistry.
2. Western Blot Analysis:
-
Homogenize the frozen tumor tissue to prepare protein lysates.
-
Perform Western blotting to assess the levels of total and phosphorylated proteins in the KRAS signaling pathway.
-
Key proteins to probe for include:
- Phospho-ERK (p-ERK) and total ERK
- Phospho-AKT and total AKT
-
A reduction in the ratio of phosphorylated to total protein (e.g., p-ERK/ERK) indicates target engagement and pathway inhibition.
3. Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections.
-
Use antibodies against key markers like p-ERK to visualize the extent of pathway inhibition within the tumor tissue.
Conclusion and Future Directions
The use of KRAS G12C inhibitors in xenograft models has demonstrated significant anti-tumor efficacy, providing a strong rationale for their clinical development.[4] However, both intrinsic and acquired resistance can limit their effectiveness.[8][9] Future preclinical studies in xenograft models will likely focus on:
-
Combination Therapies: Investigating synergistic effects with other targeted agents (e.g., inhibitors of EGFR, SHP2, MEK, or PI3K) or with immunotherapy to overcome resistance.[5][6][7]
-
Novel KRAS G12C Inhibitors: Evaluating the efficacy and safety of next-generation inhibitors with improved properties.
-
Mechanisms of Resistance: Utilizing xenograft models to elucidate the molecular mechanisms of resistance and to identify strategies to circumvent them.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdlinx.com [mdlinx.com]
- 5. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor 17 in MAPK Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KRAS G12C Inhibitor 17, a potent and selective covalent inhibitor of the KRAS G12C mutant protein, to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented here, including experimental protocols and representative data, is intended to facilitate the design and execution of studies aimed at understanding the biological effects of targeted KRAS G12C inhibition.
Introduction
The KRAS protein is a critical signaling hub that, when mutated, can drive oncogenesis in a significant portion of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common KRAS alteration. KRAS G12C inhibitors, such as Inhibitor 17, represent a breakthrough in targeted cancer therapy. These molecules specifically and irreversibly bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, thereby inhibiting tumor cell proliferation and survival.[1][2]
This compound, identified as compound 82 in patent WO2019110751A1, has demonstrated high potency with a reported IC50 of 5 nM in biochemical assays.[3] While extensive public data on this specific inhibitor is limited, the protocols and expected outcomes described herein are representative of this class of compounds and will enable researchers to effectively study its impact on the MAPK pathway.
Data Presentation
Table 1: In Vitro Potency of Representative KRAS G12C Inhibitors
This table summarizes the inhibitory activity of various KRAS G12C inhibitors against the KRAS G12C mutant protein and in cellular assays. This data is provided as a reference for the expected potency of this compound.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | KRAS G12C | Biochemical | 5 | N/A | [3] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | 1 - 10 | NCI-H358 (Lung) | [4] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | 10 - 100 | MIA PaCa-2 (Pancreas) | [4] |
| ARS-1620 | KRAS G12C | p-ERK Inhibition | ~100 | NCI-H358 (Lung) | [5] |
| LY3537982 | KRAS G12C | p-ERK Inhibition | 0.65 | NCI-H358 (Lung) |
Table 2: Effect of KRAS G12C Inhibition on MAPK Pathway Signaling
This table illustrates the typical impact of KRAS G12C inhibitors on the phosphorylation of key MAPK pathway components.
| Treatment | Cell Line | Time Point | p-MEK Inhibition (%) | p-ERK Inhibition (%) | Reference |
| Sotorasib (100 nM) | NCI-H358 | 4 hours | >90 | >90 | [5] |
| Sotorasib (100 nM) | NCI-H358 | 24 hours | 50-70 | 50-70 | [5] |
| Adagrasib (100 nM) | MIA PaCa-2 | 4 hours | >90 | >90 | [4] |
| Adagrasib (100 nM) | MIA PaCa-2 | 24 hours | 40-60 | 40-60 | [4] |
Note: The observed rebound in p-MEK and p-ERK levels at later time points is attributed to feedback reactivation of the pathway, a known mechanism of resistance to KRAS G12C inhibitors.[5][6]
Mandatory Visualization
Caption: Mechanism of this compound action on the MAPK pathway.
Caption: Workflow for Western Blot analysis of MAPK pathway inhibition.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol details the procedure for assessing the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 24, 48 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and a KRAS wild-type or non-G12C mutant cell line (for selectivity assessment)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CyQUANT™)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted inhibitor to the wells in triplicate, resulting in a final volume of 200 µL per well. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 72 to 120 hours, at 37°C in a humidified incubator.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For CyQUANT™: Follow the manufacturer's instructions for preparing the lysis buffer and dye solution. Remove the culture medium and lyse the cells. Add the dye solution and incubate. Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Subtract the background signal (medium only). Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
By following these detailed protocols and utilizing the provided reference data, researchers can effectively employ this compound as a tool to dissect the role of the MAPK pathway in KRAS G12C-driven cancers and to explore its therapeutic potential.
References
- 1. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. However, the development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein has revolutionized the therapeutic landscape for these cancers.
These application notes provide a comprehensive guide to the preclinical experimental design for studying KRAS G12C inhibitors. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to effectively evaluate the potency, efficacy, and mechanism of action of novel KRAS G12C inhibitors. The data presented is representative of typical findings for inhibitors of this class, using sotorasib and adagrasib as examples.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the continuous stimulation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and differentiation.[1][2] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[1]
Preclinical Experimental Workflow
A typical preclinical workflow for evaluating a novel KRAS G12C inhibitor involves a series of in vitro and in vivo experiments to characterize its activity and guide further development.
Data Presentation
Table 1: In Vitro Activity of Representative KRAS G12C Inhibitors
| Parameter | Sotorasib | Adagrasib |
| Target | KRAS G12C | KRAS G12C |
| Binding Mechanism | Covalent, irreversible | Covalent, irreversible |
| Biochemical IC50 | ~10 nM | 5 nM[1] |
| Cellular pERK IC50 (NCI-H358) | ~1-10 nM | ~20 nM |
| Cell Viability IC50 (NCI-H358) | ~5-20 nM | ~50 nM |
| Cell Viability IC50 (MIA PaCa-2) | ~10-50 nM | ~100 nM |
Note: IC50 values are approximate and can vary between different studies and assay conditions.
Table 2: In Vivo Efficacy of Sotorasib in a KRAS G12C Mutant NSCLC Xenograft Model (NCI-H358)
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| Sotorasib | 100 | Daily | >90 |
| Sotorasib | 30 | Daily | ~70 |
| Sotorasib | 10 | Daily | ~40 |
Table 3: Clinical Efficacy of Sotorasib and Adagrasib in Previously Treated KRAS G12C-Mutant NSCLC
| Parameter | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Number of Patients | 126 | 116 |
| Objective Response Rate (ORR) | 37.1% | 42.9% |
| Disease Control Rate (DCR) | 80.6% | 80% |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months |
| Median Overall Survival (OS) | 12.5 months | 12.6 months |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor in cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete growth medium. A typical concentration range would be from 100 µM down to 1 pM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for MAPK Pathway Modulation
Objective: To assess the effect of a KRAS G12C inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK).
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
6-well cell culture plates
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
KRAS G12C inhibitor formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the KRAS G12C inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily for 21 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol 4: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a KRAS G12C inhibitor in mice.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
KRAS G12C inhibitor formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Divide mice into two groups: IV and PO administration.
-
Administer a single dose of the inhibitor to each mouse (e.g., 5 mg/kg IV, 20 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of the inhibitor in mouse plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration-time profile for both IV and PO administration.
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
-
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of novel KRAS G12C inhibitors. By systematically assessing the biochemical and cellular activity, in vivo efficacy, and pharmacokinetic properties, researchers can generate the critical data needed to advance promising candidates toward clinical development. The representative data from established inhibitors such as sotorasib and adagrasib serve as a valuable benchmark for these studies. As the field of KRAS-targeted therapies continues to evolve, a rigorous and standardized approach to preclinical testing will be essential for identifying the next generation of effective treatments for KRAS G12C-mutant cancers.
References
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitor 17
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in NSCLC.[4] This mutation impairs the protein's ability to hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP), locking it in a constitutively active, signal-transducing state.[5]
The discovery of a switch II pocket on the KRAS G12C protein has enabled the development of specific covalent inhibitors that bind to the mutant cysteine residue.[6] These inhibitors trap the protein in its inactive GDP-bound state, preventing downstream signaling.[5] KRAS G12C inhibitor 17 is a potent, novel compound that has demonstrated significant inhibitory activity with an IC50 of 5 nM.[7]
These application notes provide detailed protocols for the biochemical and cellular characterization of this compound, tailored for a high-throughput screening (HTS) environment. The methodologies described are essential for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation KRAS G12C-targeted therapies.
KRAS Signaling Pathway and Point of Inhibition
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[8] This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[9] The G12C mutation renders KRAS insensitive to GAP-mediated hydrolysis, leading to an accumulation of the active KRAS-GTP complex and persistent activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][9][10] this compound covalently binds to Cysteine-12, locking the protein in the inactive GDP-bound state and blocking all downstream signaling.
Caption: KRAS G12C signaling pathway and mechanism of inhibition.
Application Note 1: Biochemical Potency Assessment
This section details the high-throughput biochemical assay for determining the potency of this compound by measuring its effect on GEF-mediated nucleotide exchange.
Experimental Protocol 1: HTRF-Based Nucleotide Exchange Assay
This assay measures the exchange of fluorescently labeled GDP for non-labeled GTP on the KRAS G12C protein, catalyzed by the GEF SOS1.[11] The binding of a terbium-labeled antibody to a tag on the KRAS protein and the proximity of a fluorescently labeled GDP molecule results in a high Homogeneous Time-Resolved Fluorescence (HTRF) signal. Inhibition of nucleotide exchange by a compound prevents the dissociation of the fluorescent GDP, thus maintaining a high signal.
Materials:
-
Recombinant Human KRAS G12C protein (e.g., His-tagged)
-
Recombinant Human SOS1 protein (catalytic domain)
-
BODIPY™ FL GDP (fluorescent GDP analog)
-
Guanosine-5'-triphosphate (GTP)
-
Anti-His6-Terbium (Tb) antibody
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.01% Tween-20, 0.1% BSA
-
This compound and control compounds (e.g., AMG 510)
-
384-well, low-volume, white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the assay plate wells. Include DMSO-only wells for high signal (no inhibition) controls and wells with a saturating concentration of a known inhibitor for low signal controls.
-
KRAS/GDP/Antibody Mix Preparation: In Assay Buffer, prepare a mix containing KRAS G12C protein, BODIPY-GDP, and Anti-His6-Tb antibody. Allow this mix to pre-incubate for 60 minutes at room temperature to allow for complex formation.
-
Dispensing KRAS Mix: Add the pre-incubated KRAS G12C/BODIPY-GDP/Antibody mix to all wells of the compound-plated 384-well plate.
-
Inhibitor Incubation: Centrifuge the plate briefly and incubate for 60 minutes at 25°C to allow the inhibitor to bind to KRAS G12C.[12]
-
Initiating Nucleotide Exchange: Prepare a mix of SOS1 and GTP in Assay Buffer. Add this mix to all wells to start the nucleotide exchange reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 25°C.[12]
-
Signal Reading: Read the plate on an HTRF-compatible reader using an excitation wavelength of 337 nm and measuring emission at two wavelengths (e.g., 665 nm for Terbium and 515 nm for BODIPY-FL).[12]
-
Data Analysis: Calculate the HTRF ratio (Emission 515nm / Emission 665nm * 10,000). Normalize the data using the high and low signal controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Biochemical Potency
The following table presents example data for this compound alongside known reference compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Inhibitor 17 | KRAS G12C | Nucleotide Exchange | 5 | [7] |
| AMG 510 (Sotorasib) | KRAS G12C | Nucleotide Exchange | 8.88 | [13][14] |
| MRTX1257 | KRAS G12C | Nucleotide Exchange | 2.7 | [12] |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 | [13][14] |
| MRTX1133 | KRAS G12C | Nucleotide Exchange | 4.91 | [13][14] |
Application Note 2: Cellular Activity Assessment
Validating the biochemical activity of this compound in a cellular context is critical. This involves confirming target engagement, measuring the inhibition of downstream signaling, and assessing the anti-proliferative effects in cancer cell lines harboring the KRAS G12C mutation.
Experimental Protocol 2: Western Blot for pERK Inhibition
This protocol assesses the ability of Inhibitor 17 to block the MAPK signaling pathway by measuring the phosphorylation level of ERK, a key downstream effector.[11]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the pERK signal to the total ERK signal for each sample.
Experimental Protocol 3: Cell Viability Assay
This protocol determines the effect of Inhibitor 17 on the proliferation and viability of KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358) and a KRAS wild-type cell line (e.g., A549) for selectivity assessment.
-
Cell culture medium
-
This compound
-
384-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 500-1000 cells/well) in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and read the luminescence on a plate reader.
-
Analysis: Normalize the data to DMSO-treated controls and plot the results to determine the GI50 (concentration causing 50% growth inhibition).
Data Presentation: Cellular Activity
The following table provides a template for summarizing the cellular activity data for Inhibitor 17.
| Compound | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) |
| Inhibitor 17 | NCI-H358 | KRAS G12C | pERK Inhibition | Expected <50 nM |
| Inhibitor 17 | NCI-H358 | KRAS G12C | Cell Viability | Expected <100 nM |
| Inhibitor 17 | A549 | KRAS WT | Cell Viability | Expected >1000 nM |
| AMG 510 | NCI-H358 | KRAS G12C | Cell Viability | ~10-50 nM |
Application Note 3: High-Throughput Screening (HTS) Campaign Workflow
An HTS campaign is a systematic process to identify novel "hit" compounds from large chemical libraries.[15] The assays described previously can be integrated into a robust screening cascade to discover and validate new KRAS G12C inhibitors.
HTS Workflow Diagram
The screening cascade begins with a primary screen of a large compound library, followed by progressively more complex and physiologically relevant assays to confirm hits and eliminate false positives.[13]
Caption: High-throughput screening cascade for KRAS G12C inhibitors.
Protocol 4: HTS Primary Screen Miniaturization and Execution
This protocol outlines the key considerations for adapting the biochemical nucleotide exchange assay for a primary HTS campaign.
Key Steps:
-
Assay Miniaturization: Transition the assay from a 96- or 384-well format to a 1536-well format to reduce reagent costs and increase throughput.[16] This requires optimizing reagent volumes, dispensing methods (e.g., non-contact dispensers), and incubation times.
-
Automation: Integrate the assay into a fully automated robotic platform.[16] This platform should manage plate handling, liquid dispensing, incubation, and plate reading to ensure consistency and high throughput.
-
Pilot Screen: Before launching the full screen, perform a pilot screen on a smaller, diverse set of compounds (~2,000 compounds).[15] This step validates the automated workflow and confirms the assay's robustness.
-
Quality Control (QC): During the pilot and full screen, monitor the assay performance on each plate using statistical parameters. The Z'-factor is a critical metric that measures the separation between the high (no inhibition) and low (full inhibition) signal controls. A Z'-factor consistently > 0.5 indicates an excellent and reliable assay suitable for HTS.[15]
-
Z'-Factor Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Where SD is the standard deviation and Mean is the average signal of the controls.
-
-
Full Screen Execution: Screen the entire compound library at a single concentration (e.g., 10 µM).
-
Data Analysis and Hit Picking: Analyze the screening data to identify "hits." A common hit criterion is any compound that causes inhibition greater than three standard deviations from the mean of the neutral (DMSO) controls. These hits are then selected for follow-up studies as outlined in the HTS workflow diagram.
The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening and characterization of this compound. By employing robust biochemical and cellular assays within a structured HTS cascade, researchers can efficiently determine the potency, mechanism of action, and cellular efficacy of this and other novel inhibitors. These methodologies are foundational for accelerating the discovery and development of targeted therapies for KRAS G12C-driven cancers.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Measuring KRAS G12C Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These inhibitors, such as sotorasib and adagrasib, have demonstrated clinical efficacy, paving the way for a new class of targeted therapies. This document provides detailed application notes and protocols for measuring the efficacy of KRAS G12C inhibitors, with a specific mention of KRAS G12C inhibitor 17 (also known as compound 82 from patent WO2019110751A1).[1][2] While extensive public data on inhibitor 17 is limited, the methodologies outlined here are standard in the field and are readily adaptable for its characterization.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival.[3][4][5][6] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state.[7]
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following tables summarize key efficacy data for well-characterized KRAS G12C inhibitors. These data serve as a benchmark for evaluating novel inhibitors like this compound.
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors
| Inhibitor | Assay | Cell Line | IC50 (nM) | Reference |
| Inhibitor 17 | Biochemical (HTRF) | - | 5 | [1][2] |
| Sotorasib (AMG 510) | Cell Viability (2D) | MIA PaCa-2 | 10 - 973 | [8] |
| Cell Viability (3D) | MIA PaCa-2 | 0.2 - 1042 | [8] | |
| pERK Inhibition | MIA PaCa-2 | ~10 | [9] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | NCI-H358 | ~20 | [8] |
| Cell Viability (3D) | NCI-H358 | <100 | [8] | |
| pERK Inhibition | NCI-H358 | ~50 | [10] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 Xenograft | 100 mg/kg, daily | >100 (regression) | [9] |
| Adagrasib (MRTX849) | NCI-H358 Xenograft | 100 mg/kg, daily | ~90 | [8] |
| Compound A | MiaPaCa2 Xenograft | 30 mg/kg, daily | ~80 | [11] |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | [12] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Biochemical KRAS G12C-GTP Binding Assay (HTRF)
This protocol is designed to measure the direct inhibition of KRAS G12C binding to GTP.
Materials:
-
384-well low volume white plates
-
Recombinant His-tagged KRAS G12C protein
-
GTP-Red ligand (or other fluorescently labeled GTP analog)
-
Europium cryptate-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
This compound and control compounds (e.g., GDP as a known competitor)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense 2 µL of each inhibitor concentration into the wells of a 384-well plate.
-
Add 4 µL of His-tagged KRAS G12C protein (final concentration ~5 nM) to each well.
-
Prepare a mix of HTRF detection reagents: Eu-anti-His antibody and GTP-Red in assay buffer.
-
Add 4 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.[15]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of the inhibitor on the proliferation and viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed KRAS G12C mutant cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).[8]
Protocol 3: Western Blot for pERK Inhibition
This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Acquire images using a digital imaging system.
-
Perform densitometry analysis to quantify the levels of pERK relative to total ERK and the loading control.[10]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject KRAS G12C mutant cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule (e.g., daily). Administer vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for pERK).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[11][16]
Conclusion
The protocols and data presented provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of biochemical, cellular, and in vivo assays, researchers can thoroughly characterize its potency, mechanism of action, and potential as a therapeutic agent. The provided data for established inhibitors serve as a valuable reference for interpreting the results obtained for novel compounds in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to KRAS G12C inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing reduced sensitivity to the inhibitor over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to KRAS G12C inhibitors is a known phenomenon. The primary causes can be broadly categorized into two main areas:
-
On-target resistance: This involves genetic changes in the KRAS gene itself. These can include secondary mutations in the KRAS protein that either prevent the inhibitor from binding effectively or reactivate the protein through other means.[1][2][3][4][5][6][7][8] Another on-target mechanism is the amplification of the KRAS G12C allele, leading to higher levels of the target protein that can overwhelm the inhibitor at a given concentration.[2][5][6][7][9][10]
-
Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for KRAS G12C signaling.[3][4][11] This can happen through various mechanisms, including:
-
Activation of bypass signaling pathways: The most common is the reactivation of the MAPK and PI3K-AKT-mTOR pathways through mutations or amplification of other genes like BRAF, NRAS, MET, or EGFR.[2][3][4][5][6][12][13]
-
Histological transformation: In some cases, the cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on the KRAS G12C mutation for survival.[3][4][6]
-
Q2: I am observing high baseline resistance to the KRAS G12C inhibitor in my cell line. What could be the reason?
A2: High baseline, or intrinsic, resistance can be due to several factors. One key mechanism is the feedback reactivation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs) like EGFR.[8][14][15][16] This leads to the activation of wild-type RAS proteins (HRAS and NRAS) which can then signal downstream, circumventing the inhibited KRAS G12C.[17] Additionally, co-occurring mutations in tumor suppressor genes or other oncogenes can contribute to intrinsic resistance.[11]
Q3: What are some of the known secondary KRAS mutations that confer resistance to KRAS G12C inhibitors?
A3: Several secondary mutations in the KRAS protein have been identified that lead to resistance. These mutations can interfere with the inhibitor binding to the switch-II pocket. Some of the reported mutations include:
-
Mutations at the binding site: Y96D, Y96C, H95D/Q/R, R68S[1][2][3][5][6][7][18]
-
Mutations affecting the covalent binding residue: C12W, C12F, C12V[2]
It is important to note that some secondary mutations may confer resistance to one KRAS G12C inhibitor but remain sensitive to another with a different binding mode.[2][18]
Troubleshooting Guides
Problem 1: Decreased Cell Death and Proliferation Inhibition Upon Treatment
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Sequence the KRAS gene: Check for secondary mutations in the treated cell population. 2. Perform copy number analysis: Assess for amplification of the KRAS G12C allele. 3. Profile signaling pathways: Use Western blotting or phospho-protein arrays to check for reactivation of MAPK (p-ERK, p-MEK) and PI3K/mTOR (p-AKT, p-S6) pathways.[1][12][13] 4. Investigate bypass tracks: Screen for mutations or amplification in genes like BRAF, NRAS, MET, and EGFR.[2][5] |
| Suboptimal inhibitor concentration | 1. Perform a dose-response curve: Determine the IC50 of the inhibitor in your specific cell line. 2. Consider dose escalation: In some cases of resistance due to target amplification, increasing the inhibitor concentration may restore efficacy.[9][10] |
Problem 2: Inconsistent or Poor Response to Inhibitor in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Tumor heterogeneity | 1. Analyze pre- and post-treatment tumor samples: Perform genomic and transcriptomic analysis to identify resistant subclones. 2. Consider combination therapies: Based on the resistance mechanism identified, combine the KRAS G12C inhibitor with other targeted agents (e.g., EGFR, SHP2, or MEK inhibitors).[19][20][21][22] |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues | 1. Verify drug delivery and target engagement: Measure inhibitor concentration in the tumor tissue and assess the level of KRAS G12C modification. 2. Optimize dosing schedule: Explore different dosing regimens to maintain sufficient target inhibition over time.[23] |
Data Presentation
Table 1: Overview of Common Resistance Mechanisms to KRAS G12C Inhibitors
| Resistance Category | Specific Mechanism | Key Genes/Proteins Involved | Reported Frequency (in resistant patients) |
| On-Target | Secondary KRAS mutations | KRAS (Y96D, H95D/R, R68S, etc.) | ~50% of patients with identified mechanisms[4][7] |
| KRAS G12C amplification | KRAS | Observed in case reports[9][10] | |
| Off-Target | Bypass pathway activation | NRAS, BRAF, MAP2K1, EGFR, MET, FGFR | ~70% of patients with identified mechanisms[4][7] |
| Histologic transformation | N/A (change in cell lineage) | Observed in a subset of NSCLC patients[4][6] |
Table 2: IC50 Shift in Resistant Cell Lines (Illustrative Data)
| Cell Line | Condition | KRAS G12C Inhibitor IC50 (nM) |
| H358 | Parental | 10 |
| H358-R | Sotorasib Resistant | >1000 |
| MIA PaCa-2 | Parental | 25 |
| MIA PaCa-2-R | Adagrasib Resistant | >2000 |
Note: The IC50 values are illustrative and can vary based on the specific inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathways and mechanisms of resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 13. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of KRAS G12C Inhibitor 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with KRAS G12C inhibitor 17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported solubility?
Q2: Why is the solubility of my small molecule inhibitor important for my experiments?
A2: The solubility of a compound is a critical physicochemical property that significantly impacts various stages of drug discovery and development.[5] Poor aqueous solubility can lead to inaccurate results in in vitro assays, challenges in formulating appropriate dosage forms for in vivo studies, and low or variable bioavailability, which can ultimately hinder the translation of a promising compound into a viable therapeutic.[4][6]
Q3: What are the common causes of poor aqueous solubility for compounds like this compound?
A3: Poor aqueous solubility in small molecule inhibitors often stems from their chemical structure. Factors contributing to low solubility include high lipophilicity (hydrophobicity), a planar molecular structure that promotes stable crystal lattice formation, and the presence of functional groups that do not readily form hydrogen bonds with water.[5] Many potent kinase inhibitors possess these characteristics to achieve high binding affinity to their target protein.
Q4: What are the general strategies to improve the solubility of a poorly soluble compound?
A4: There are several techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include reducing the particle size (micronization or nanosuspension) to increase the surface area for dissolution and using amorphous forms of the compound, which are generally more soluble than their crystalline counterparts.[6][7]
-
Chemical and Formulation Modifications: These strategies involve forming salts of ionizable compounds, using co-solvents, surfactants, or cyclodextrins to increase the solubilizing capacity of the solvent, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][7]
Troubleshooting Guide
Q1: I am trying to make an aqueous solution of this compound from a DMSO stock, but it precipitates. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like DMSO is added to an aqueous buffer in which it is poorly soluble.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the inhibitor in your aqueous medium.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of the compound. See the protocol below for guidance on using co-solvents.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Consider Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain the compound in solution. However, you must first verify that the surfactant does not interfere with your experimental assay.
Q2: How can I determine the approximate aqueous solubility of this compound in my buffer of choice?
A2: You can perform a kinetic or thermodynamic solubility test to estimate the solubility.[8] A simple, practical approach for a research lab is a visual or spectrophotometric method. A detailed protocol for a general solubility screening assay is provided below.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: The effectiveness of pH modification depends on whether the compound has ionizable functional groups (i.e., acidic or basic moieties). The chemical structure of this compound suggests it may have limited ionizability. Therefore, significant pH-dependent solubility changes may not be observed. However, it is still worthwhile to test the solubility in buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0) as part of a comprehensive solubility assessment.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H20ClF2N3O3 | [2] |
| Molecular Weight | 471.88 g/mol | [2] |
| IC50 (KRAS G12C) | 5 nM | [1][2][] |
| Reported Solubility | 10 mM in DMSO | [2] |
| CAS Number | 2349393-04-8 | [2] |
Table 2: Common Solvents and Excipients for Solubility Enhancement
| Agent | Type | Typical Concentration | Notes |
| DMSO | Organic Solvent | Up to 0.5% in cell-based assays | High solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | Co-solvent | 1-10% | Generally well-tolerated in many in vitro and in vivo systems. |
| PEG 400 | Co-solvent/Polymer | 5-30% | A common excipient for in vivo formulations. |
| Tween® 80 | Surfactant | 0.01-0.5% | Forms micelles to encapsulate and solubilize hydrophobic compounds. |
| HP-β-CD | Cyclodextrin | 1-10% | Forms inclusion complexes with hydrophobic molecules to increase their aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 471.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the mass of inhibitor required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 471.88 g/mol = 4.7188 mg
-
Weigh out the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Solubility Screening Assay
This protocol provides a method to estimate the kinetic solubility of the inhibitor in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a suitable wavelength (determined by a UV-Vis scan of the compound) or a nephelometer.
Procedure:
-
Create a serial dilution of the inhibitor stock solution in DMSO in a separate 96-well plate.
-
In the clear flat-bottom plate, add the aqueous buffer.
-
Transfer a small, fixed volume (e.g., 2 µL) from the DMSO serial dilution plate to the corresponding wells of the aqueous plate, resulting in a range of final inhibitor concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Mix the plate by gentle shaking for 1-2 minutes.
-
Let the plate equilibrate at room temperature for 1-2 hours.
-
Measure the absorbance or light scattering at each concentration. An increase in absorbance or scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in signal compared to the buffer-only control is the estimated kinetic solubility.
Protocol 3: Solubility Enhancement with Co-solvents
This protocol details a method to improve the solubility of the inhibitor in an aqueous solution using a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).
-
For each co-solvent buffer, perform the General Solubility Screening Assay (Protocol 2).
-
Determine the estimated solubility in each co-solvent mixture.
-
Select the lowest concentration of the co-solvent that achieves the desired inhibitor concentration without precipitation.
-
Important: Always run a vehicle control (buffer with the selected co-solvent concentration but without the inhibitor) in your final experiments to account for any effects of the co-solvent on the assay.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 17.
Caption: Experimental workflow for troubleshooting the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
KRAS G12C inhibitor 17 off-target effects mitigation
Disclaimer: Information regarding a specific "KRAS G12C inhibitor 17" is not publicly available. The following troubleshooting guides and FAQs utilize data and methodologies associated with well-characterized KRAS G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), as representative examples to illustrate common challenges and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for our KRAS G12C inhibitor in our cellular assays. What are the potential causes?
A1: Several factors could contribute to reduced cellular potency:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular KRAS G12C.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.
-
Compound Stability: The inhibitor could be unstable in the cell culture media or rapidly metabolized by the cells.
-
Assay Conditions: Suboptimal assay conditions, such as high cell density or incorrect incubation times, can affect the apparent potency.
-
Target Engagement: Insufficient target engagement at the cellular level can lead to a weaker downstream effect. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target binding in cells.
Q2: Our inhibitor shows potent inhibition in biochemical assays but has significant off-target effects in cellular screens. How can we identify the off-target proteins?
A2: Identifying off-target interactions is crucial for lead optimization. Here are some recommended approaches:
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target kinase interactions. Many kinases share structural similarities in their ATP-binding pockets, making them common off-targets.
-
Chemical Proteomics: This technique uses a tagged version of your inhibitor or a broad-spectrum cysteine-reactive probe to identify all cellular proteins that covalently bind to the inhibitor. This is particularly useful for covalent inhibitors like those targeting KRAS G12C.
-
Phosphoproteomics: Analyze the global phosphorylation changes in cells upon inhibitor treatment. Alterations in the phosphorylation of substrates unrelated to the KRAS pathway can point towards off-target kinase inhibition.
Q3: We've identified a potential off-target kinase. What are the next steps to mitigate this off-target activity?
A3: Once an off-target is confirmed, you can employ several strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to understand the structural features responsible for the off-target binding. This can guide the design of more selective compounds.
-
Computational Modeling: Use molecular docking and modeling to compare the binding modes of your inhibitor at the on-target (KRAS G12C) and off-target proteins. This can reveal subtle differences to exploit for improving selectivity.
-
Counter-Screening: Incorporate a specific assay for the identified off-target into your routine screening cascade to triage new compounds early in the discovery process.
Q4: We are concerned about potential lung toxicity with our KRAS G12C inhibitor, similar to what has been reported for other inhibitors in this class. How can we assess this preclinically?
A4: Preclinical assessment of potential lung toxicity is essential. Recent studies have suggested that off-target activation of the PPARγ pathway may contribute to lung injury for some KRAS G12C inhibitors.[1] Consider the following:
-
In Vitro Lung Cell Line Models: Treat human alveolar epithelial cells with your inhibitor and assess markers of apoptosis, epithelial-mesenchymal transition (EMT), and reactive oxygen species (ROS) production.[1]
-
Animal Models: Conduct preclinical toxicology studies in relevant animal models and carefully examine lung tissue for signs of inflammation, fibrosis, and cellular damage.[1]
-
PPARγ Activity Assays: Evaluate the effect of your inhibitor on PPARγ transcriptional activity to determine if it shares the same off-target liability.
Troubleshooting Guides
Issue 1: High Background Signal in ADP-Glo™ Kinase Assay
| Potential Cause | Troubleshooting Step |
| ADP Contamination in ATP Stock | Use high-purity ATP, such as the one provided in the ADP-Glo™ kit. Avoid using other sources of ATP that may have higher levels of ADP contamination.[2] |
| Enzyme Preparation Contains Kinases | If using a non-purified enzyme preparation, it may contain other kinases that can contribute to the background signal. Use a highly purified recombinant kinase. |
| Spontaneous ATP Hydrolysis | High assay temperatures or suboptimal buffer conditions can lead to non-enzymatic ATP hydrolysis. Ensure the assay is performed at the recommended temperature and that the buffer pH is stable. |
| Insufficient ATP Depletion | The 40-minute incubation with the ADP-Glo™ Reagent is crucial for depleting the remaining ATP.[3] Ensure this incubation time is not shortened. |
Issue 2: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
| Potential Cause | Troubleshooting Step |
| Suboptimal Heating Conditions | The temperature gradient and heating time are critical. Optimize the temperature range to ensure you capture the full melting curve of the target protein. Use a PCR cycler with precise temperature control. |
| Cell Lysis and Protein Extraction Variability | Inconsistent cell lysis can lead to variable protein concentrations. Ensure a consistent and efficient lysis method is used. Normalize protein concentration before running the assay. |
| Antibody Quality (for Western Blot Detection) | If using Western blotting for detection, the quality of the primary antibody is paramount. Use a validated, high-affinity antibody specific for your target protein.[4] |
| Compound Precipitation | The inhibitor may precipitate at the concentrations used in the assay. Check the solubility of your compound in the assay buffer and cell media. |
Issue 3: Low Phosphopeptide Enrichment Efficiency
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Lysis and Protein Solubilization | Inefficient lysis will result in lower protein yield. Use a strong lysis buffer containing detergents and protease/phosphatase inhibitors. Sonication can help to shear DNA and improve solubilization.[5][6] |
| Suboptimal Trypsin Digestion | Incomplete digestion will lead to fewer peptides for enrichment. Ensure the protein is properly denatured and reduced before adding sequencing-grade trypsin at an optimal enzyme-to-protein ratio (e.g., 1:25-1:50).[5] |
| Inefficient Phosphopeptide Binding to Enrichment Resin | The binding buffer conditions are critical. For TiO2 or Fe-NTA based enrichment, ensure the loading buffer has the correct pH and organic solvent concentration to promote specific binding of phosphopeptides.[7] |
| Sample Loss During Washing Steps | Excessive or harsh washing steps can lead to the loss of bound phosphopeptides. Optimize the number and composition of wash buffers to remove non-specific binders without eluting the phosphopeptides. |
Quantitative Data Summary
The following tables summarize publicly available data for the well-characterized KRAS G12C inhibitors sotorasib and adagrasib. This data can serve as a benchmark for your own inhibitor's performance.
Table 1: Biochemical Potency and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| Sotorasib | KRAS G12C | Biochemical | 0.2 µM (kinact/KI) | [8] |
| KRAS G12C | Cellular (NCI-H358) | 0.007 µM | [8] | |
| Adagrasib | KRAS G12C | Biochemical | 35 mM-1s-1 (kinact/KI) | [9] |
| KRAS G12C | Cellular (MIA PaCa-2) | 0.019 µM | [9] |
Table 2: Clinical Efficacy in NSCLC (Second-Line and Beyond)
| Inhibitor | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | [10] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | [10] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Off-Target Kinase Profiling
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[1][11]
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a 2X ATP solution in the kinase buffer at the desired final concentration (e.g., 10 µM).
- Kinase/Substrate Solution: Prepare a 2X solution of the off-target kinase and its substrate in the kinase buffer.
- Inhibitor Dilution Series: Prepare a serial dilution of the KRAS G12C inhibitor in kinase buffer with a constant percentage of DMSO.
2. Kinase Reaction:
- Add 5 µL of the 2X ATP solution to the wells of a 384-well plate.
- Add 2.5 µL of the inhibitor dilution series to the appropriate wells.
- Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[3]
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
- Generate a standard curve to correlate luminescence with ADP concentration.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow based on established CETSA methodologies.[4][12]
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat the cells with the KRAS G12C inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating and Lysis:
- Harvest the cells and resuspend them in a physiological buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Detection and Analysis:
- Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting or an alternative detection method like ELISA or AlphaLISA.
- Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Protocol 3: Phosphoproteomics Workflow for Off-Target Pathway Analysis
This is a simplified workflow for phosphoproteomic analysis.[5][6][7]
1. Sample Preparation:
- Treat cells with the KRAS G12C inhibitor or vehicle control.
- Harvest the cells and immediately lyse them in a buffer containing strong denaturants (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors.
- Quantify the protein concentration using a BCA assay.
2. Protein Digestion:
- Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
- Dilute the urea concentration to <2M and digest the proteins with sequencing-grade trypsin overnight at 37°C.
3. Phosphopeptide Enrichment:
- Acidify the peptide mixture with trifluoroacetic acid (TFA).
- Enrich for phosphopeptides using titanium dioxide (TiO₂) or iron-NTA (Fe-NTA) affinity chromatography.
- Wash the enrichment resin to remove non-specifically bound peptides.
- Elute the phosphopeptides using a high pH buffer.
4. LC-MS/MS Analysis:
- Desalt the enriched phosphopeptides using a C18 StageTip.
- Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides.
- Perform statistical analysis to identify phosphosites that are significantly regulated by the inhibitor treatment.
- Use pathway analysis tools to determine which signaling pathways are affected by the off-target activity of the inhibitor.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting flowchart for low cellular potency of a KRAS G12C inhibitor.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. carnabio.com [carnabio.com]
- 3. promega.com [promega.com]
- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 6. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 7. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment with KRAS G12C Inhibitor 17
Welcome to the technical support center for KRAS G12C Inhibitor 17. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues. This compound, also identified as compound 82 from patent WO2019110751A1, is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, with a reported IC50 of 5 nM.[1] This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein. It irreversibly binds to the switch-II pocket of KRAS G12C in its inactive, GDP-bound state.[2][3][4] This covalent modification locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent loading with GTP. By trapping KRAS G12C in the "off" state, the inhibitor blocks downstream signaling through pathways like the MAPK and PI3K-AKT cascades, thereby inhibiting cancer cell proliferation and survival.[5]
Q2: How should I prepare and store this compound?
A2: For optimal results, it is crucial to follow the manufacturer's instructions for storage and handling. Generally, the compound is stored at room temperature in the continental US, but this may vary elsewhere.[1] For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the inhibitor in various cell culture media and buffers should be empirically determined for long-term experiments.
Q3: What are the expected outcomes of treating KRAS G12C mutant cells with this inhibitor?
A3: Treatment of KRAS G12C mutant cancer cells with a potent inhibitor like Inhibitor 17 is expected to lead to a dose-dependent decrease in cell viability and proliferation. On a molecular level, you should observe reduced phosphorylation of downstream effectors in the MAPK pathway, such as ERK, and potentially in the PI3K-AKT pathway.[6] The extent of these effects can vary between different cell lines.
Q4: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can be intrinsic or acquired and can occur through various mechanisms. These include:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent the inhibitor from binding effectively.[7]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling, such as the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases (RTKs).[6][8]
-
Histological transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma, which may render the cells less dependent on KRAS G12C signaling.[7]
-
Wild-type RAS activation: Feedback mechanisms can lead to the activation of wild-type RAS isoforms (HRAS or NRAS), which can then reactivate downstream signaling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cell proliferation in KRAS G12C mutant cell lines. | 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Cell line integrity: The cell line may have lost the KRAS G12C mutation or developed resistance. 3. Incorrect dosage: The concentration of the inhibitor may be too low. 4. Suboptimal treatment duration: The incubation time may be insufficient to observe an effect. | 1. Use a fresh aliquot of the inhibitor and verify its concentration. 2. Perform sequencing to confirm the KRAS G12C mutation status of your cell line. Test a different, validated KRAS G12C mutant cell line. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration. 4. Extend the treatment duration (e.g., 48, 72, or 96 hours). |
| No change in downstream signaling (e.g., p-ERK levels) after treatment. | 1. Timing of analysis: The signaling pathway may have already recovered due to feedback mechanisms. 2. Assay sensitivity: The western blot or other assay may not be sensitive enough to detect changes. 3. Cellular context: Some cell lines may have redundant signaling pathways that maintain downstream activation. | 1. Perform a time-course experiment to capture the initial inhibition of signaling (e.g., 1, 4, 8, 24 hours post-treatment). 2. Optimize your assay conditions (e.g., antibody concentration, incubation times). Consider using a more sensitive assay like an HTRF or AlphaLISA-based assay.[9] 3. Investigate the activity of parallel signaling pathways (e.g., PI3K/AKT) and consider combination therapies. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inhibitor precipitation: The inhibitor may be coming out of solution at the working concentration. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Visually inspect the media for any signs of precipitation. Consider using a lower concentration of DMSO or a different solvent. 3. Avoid using the outer wells of the plate for treatment groups or ensure proper hydration to minimize evaporation. |
| Acquired resistance develops rapidly in long-term culture. | 1. Continuous high-dose treatment: This can exert strong selective pressure for resistant clones. 2. Monotherapy: Targeting a single pathway is often susceptible to resistance. | 1. Consider intermittent or pulsatile dosing strategies, which have been shown in some preclinical models to delay resistance.[10] 2. Explore rational combination therapies to target potential resistance mechanisms, such as co-inhibition of upstream activators (e.g., SHP2) or downstream effectors.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, which can serve as a reference for experiments with this compound.
Table 1: In Vitro Potency of Selected KRAS G12C Inhibitors
| Inhibitor | Assay Type | Cell Line / System | IC50 / KD | Reference |
| This compound | Not Specified | Not Specified | 5 nM (IC50) | [1] |
| Sotorasib (AMG 510) | Biochemical Binding | KRAS G12C Protein | 220 nM (KD) | [12] |
| Adagrasib (MRTX849) | Cell-based Target Engagement | KRAS G12C Cell Line | - | [12] |
| Divarasib (GDC-6036) | Biochemical Binding | KRAS G12C Protein | - | [2][3][4] |
| MRTX1133 | Biochemical Activity | KRAS G12D Protein | 0.14 nM (IC50) | |
| AMG510 | Biochemical Activity | KRAS G12C Protein | 8.88 nM (IC50) |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months | 12.5 months | [11] |
| Adagrasib | KRYSTAL-1 (Phase I/II) | 42.9% | 6.5 months | 12.6 months | [11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes a standard method to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a specified duration, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 17.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 17 Cell Viability Assays
Welcome to the technical support center for troubleshooting cell viability assays with KRAS G12C inhibitor 17. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. It specifically binds to the cysteine residue at position 12 of the mutated KRAS protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[1][2] By trapping KRAS in this inactive conformation, the inhibitor prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1][3] It is important to note that IC50 values can vary between different cell lines and experimental conditions.[4][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture wells is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Why am I observing inconsistent IC50 values for this compound across different experiments?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines, even those with the same KRAS G12C mutation, can exhibit varying sensitivity to the inhibitor due to their unique genetic backgrounds and the presence of co-mutations.[4][6]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities can lead to increased resistance.[7]
-
Assay-Dependent Variability: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity, ATP levels) and can yield different IC50 values.[8][9]
-
Experimental Technique: Variations in incubation times, reagent preparation, and pipetting accuracy can all contribute to inconsistent results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Contamination of media or reagents with bacteria, yeast, or mycoplasma. | Use fresh, sterile media and reagents. Regularly test cell cultures for mycoplasma contamination. |
| Phenol red in the culture medium interfering with colorimetric assays (MTT, MTS). | Use phenol red-free medium for the duration of the assay. | |
| High cell seeding density leading to overgrowth and cell death in control wells. | Optimize cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.[7] | |
| No or low signal in all wells | Insufficient number of viable cells. | Increase the initial cell seeding density. Ensure cells are healthy and actively proliferating before starting the experiment. |
| Inactive assay reagent. | Check the expiration date of the assay reagents and store them according to the manufacturer's instructions. | |
| Incorrect wavelength settings on the plate reader. | Verify that the correct absorbance or fluorescence/luminescence wavelengths are being used for the specific assay. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during plating to get a uniform cell distribution in each well. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpectedly high IC50 value | Inhibitor instability or degradation. | Prepare fresh working solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line has developed resistance. | Acquired resistance can occur through secondary mutations in KRAS or activation of bypass signaling pathways.[10] Consider using combination therapies to overcome resistance. | |
| Suboptimal incubation time. | Optimize the incubation time with the inhibitor. Covalent inhibitors may require longer incubation times to achieve maximal effect. | |
| Unexpectedly low IC50 value | Off-target effects of the inhibitor at high concentrations. | Perform dose-response experiments over a wide range of concentrations to identify the specific on-target effects. Some KRAS G12C inhibitors have been shown to have off-target effects on other cysteine-containing proteins.[11] |
| Cytotoxicity of the assay reagent itself. | Some viability assay reagents can be toxic to cells, especially with prolonged incubation. Reduce the incubation time with the assay reagent or switch to a less toxic assay. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT-based)
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
Phenol red-free cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fondazionebonadonna.org [fondazionebonadonna.org]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: KRAS G12C Inhibitor (Adagrasib) Experiments
Welcome to the technical support center for researchers working with KRAS G12C inhibitors, with a focus on adagrasib (also known as MRTX849). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do different KRAS G12C mutant cell lines show varied sensitivity to adagrasib in my cell viability assays?
A1: The sensitivity of KRAS G12C mutant cell lines to adagrasib is not uniform and can be influenced by several factors:
-
Genetic Context: Co-occurring mutations in other genes, such as TP53, STK11, KEAP1, or amplifications in genes like MET or EGFR, can modulate the dependence on the KRAS G12C-driven signaling pathway.
-
Feedback Reactivation: Some cell lines have robust feedback mechanisms that can reactivate the MAPK pathway (e.g., via receptor tyrosine kinases) even when KRAS G12C is inhibited.[1]
-
Histological Subtype: The tissue of origin can influence the signaling network and the cell's ability to adapt to KRAS G12C inhibition.
-
Assay Conditions: The duration of the assay (e.g., 3-day vs. 12-day) and the culture format (2D monolayer vs. 3D spheroid) can significantly impact the observed IC50 values.[2][3][4] 3D models may better reflect physiological conditions.[5]
Q2: I'm not seeing complete inhibition of downstream signaling (p-ERK, p-S6) by Western blot, even at high concentrations of adagrasib. What could be the reason?
A2: This is a common observation and can be attributed to:
-
Transient Inhibition and Signal Rebound: Inhibition of KRAS G12C can be followed by a rebound in p-ERK signaling, sometimes as early as 24 hours after treatment, due to feedback reactivation of the pathway.[1][6]
-
Incomplete Pathway Suppression: In some cell lines, adagrasib may only partially inhibit downstream effectors like p-S6, suggesting that other pathways might be contributing to its phosphorylation.[1][7]
-
Experimental Timing: The time point at which you harvest cell lysates is critical. Maximum inhibition of p-ERK is often observed at earlier time points (e.g., 6 hours), with recovery observed later.[1]
-
Basal Pathway Activity: The baseline level of MAPK pathway activation can differ between cell lines, influencing the observable dynamic range of inhibition.
Q3: My in vivo xenograft study with adagrasib is showing limited tumor regression, despite using a KRAS G12C mutant cell line that is sensitive in vitro. Why is there a discrepancy?
A3: The discrepancy between in vitro sensitivity and in vivo efficacy is a frequent challenge. Potential reasons include:
-
Pharmacokinetics and Drug Exposure: While adagrasib has favorable pharmacokinetic properties, insufficient drug concentration at the tumor site can limit efficacy.[8] It's crucial to use an appropriate dose and formulation. Doses between 30-100 mg/kg/day have been shown to be effective in mouse models.[3][4][9]
-
Tumor Microenvironment (TME): The TME in vivo is much more complex than in vitro conditions and can provide signals that promote survival and resistance.
-
Heterogeneity of Xenograft Models: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit significant heterogeneity in response. Studies have shown that even with a 100 mg/kg/day dose, not all KRAS G12C-positive models show significant tumor regression.[1]
-
Adaptive Resistance: The tumor can adapt to the inhibitor over the course of the study, leading to the emergence of resistant clones.
Troubleshooting Guides
In Vitro Assays
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded per well. Optimize seeding density to ensure cells are in the exponential growth phase for the duration of the assay. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination.[4] | |
| Instability of the compound in media. | Prepare fresh drug dilutions for each experiment. | |
| Unexpected resistance in a known sensitive cell line. | Cell line misidentification or genetic drift. | Perform STR profiling to confirm cell line identity. Use low-passage number cells. |
| Incorrect drug concentration. | Verify the concentration of your adagrasib stock solution. | |
| Difficulty in detecting a p-ERK signal by Western blot. | Low basal p-ERK levels. | Consider stimulating the pathway with a growth factor (e.g., EGF) before inhibitor treatment to increase the dynamic range, though this may alter the cellular context.[10] |
| Suboptimal antibody. | Use a validated antibody for phosphorylated ERK (Thr202/Tyr204). | |
| Issues with protein extraction or degradation. | Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice. |
In Vivo Xenograft Studies
| Problem | Potential Cause | Suggested Solution |
| Poor tumor growth or high animal-to-animal variability. | Suboptimal tumor implantation. | Ensure consistent cell number and injection volume. For subcutaneous models, inject into the same flank for all animals. |
| Animal health issues. | Monitor animal health closely (body weight, behavior). Ensure proper animal husbandry. | |
| Limited anti-tumor efficacy. | Insufficient drug dosage or exposure. | A dose of 100 mg/kg daily via oral gavage has been shown to be effective in several models.[1][11] Ensure proper formulation and administration.[12] |
| Innate resistance of the chosen model. | Characterize your xenograft model's sensitivity to adagrasib before large-scale efficacy studies. Not all KRAS G12C models respond robustly.[1][7] | |
| Tumor regrowth after initial response. | Acquired resistance. | Collect tumors at the end of the study for pharmacodynamic and genomic analysis to investigate mechanisms of resistance, such as secondary KRAS mutations or bypass pathway activation. |
| Insufficient treatment duration. | Continue dosing as long as the animals tolerate the treatment and tumors are responding. |
Quantitative Data Summary
Table 1: In Vitro Cell Viability of Adagrasib (MRTX849) in KRAS G12C Mutant Cell Lines
| Cell Line | Histology | IC50 (nM) - 2D Assay (3-day) | IC50 (nM) - 3D Spheroid Assay (12-day) |
| MIA PaCa-2 | Pancreatic | 10 - 14 | 0.2 - 5 |
| H358 | NSCLC | 10 - 35 | 1042 |
| H1373 | NSCLC | ~50 | ~20 |
| H2122 | NSCLC | ~100 | ~100 |
| SW1573 | NSCLC | ~973 | ~500 |
| H2030 | NSCLC | ~500 | ~200 |
| KYSE-410 | Esophageal | ~800 | ~1000 |
| (Data compiled from multiple sources.[2][3][4][7][9][13]) |
Table 2: In Vivo Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Model | Tumor Type | Dose (mg/kg/day) | Outcome |
| MIA PaCa-2 | Pancreatic Cancer (CDX) | 30 - 100 | Significant tumor regression, with some complete responses.[3][4] |
| H358 | NSCLC (CDX) | 100 | Tumor regression of >30%.[1] |
| CT26 KrasG12C | Colon Cancer (Syngeneic) | 30 - 100 | Strong tumor growth inhibition and complete responses.[11] |
| H2122 | NSCLC (CDX) | 100 | Tumor regression of >30%.[1] |
| LU99-Luc | NSCLC (Intracranial Xenograft) | 100 (BID) | Significant inhibition of brain tumor growth.[8] |
| (CDX: Cell Line-Derived Xenograft) |
Experimental Protocols
1. Cell Viability Assay (3-Day, 2D)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of adagrasib in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Use a commercially available viability reagent such as CellTiter-Glo®.[2][11] Measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
2. Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat with varying concentrations of adagrasib for the desired time (e.g., 6 or 24 hours).[11]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.[10][11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Use densitometry to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.[12]
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of Adagrasib.
Caption: General experimental workflow for preclinical evaluation of a KRAS G12C inhibitor.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Potency of KRAS G12C Inhibitor 17
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with KRAS G12C inhibitor 17.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: Why are my in vitro IC50 values for this compound inconsistent or higher than expected?
Answer: Several factors can contribute to variability in IC50 values. Consider the following:
-
Cell Line Heterogeneity: Different KRAS G12C mutant cell lines exhibit varying levels of dependency on KRAS signaling.[1] Some cell lines may have intrinsic resistance due to co-occurring genetic alterations.[1][2]
-
Assay Duration: Short-term assays may not capture the complete effect of the inhibitor. Adaptive resistance mechanisms can emerge over time, leading to a rebound in signaling pathways. Consider extending your assay duration (e.g., 72 to 144 hours) to get a more accurate assessment of potency.[3]
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence growth rates and inhibitor sensitivity.
-
Reagent Quality and Stability: this compound is a potent compound with an IC50 of 5 nM.[4] Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
Question: I'm observing an initial decrease in ERK phosphorylation, but it rebounds after 24-48 hours. What is happening?
Answer: This phenomenon is known as adaptive feedback reactivation of the RAS-MAPK pathway and is a common mechanism of resistance to KRAS G12C inhibitors.[2][5]
-
Mechanism: Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream receptor tyrosine kinases (RTKs) like EGFR.[5][6] This upstream activation can then stimulate wild-type RAS (HRAS and NRAS) or shift the remaining KRAS G12C to its active, GTP-bound state, which is less sensitive to inhibitors that target the GDP-bound state.[5][7]
-
Troubleshooting:
-
Western Blot Time Course: Perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) to monitor the phosphorylation status of ERK (p-ERK) and AKT (p-AKT) to characterize the rebound effect in your cell line.
-
Combination Therapy: Consider co-treatment with inhibitors of upstream signaling molecules like EGFR or SHP2 to block this feedback loop.[6][8]
-
Question: My cells show partial response or intrinsic resistance to this compound even at high concentrations. What are the potential reasons?
Answer: Intrinsic resistance can be driven by several factors that bypass the dependency on KRAS G12C.
-
Parallel Signaling Pathways: Some cancer cells may not be solely dependent on the MAPK pathway for survival. The PI3K/AKT/mTOR pathway can also drive cell proliferation independently of KRAS.[1][9] If this pathway is constitutively active in your cell model, the efficacy of a KRAS G12C inhibitor alone may be limited.
-
Co-occurring Mutations: The presence of other mutations, such as in tumor suppressor genes or other oncogenes, can confer resistance.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit resistance to KRAS G12C inhibitors.[10]
-
Troubleshooting:
-
Pathway Analysis: Profile the activation status of key signaling nodes in both the MAPK (p-MEK, p-ERK) and PI3K (p-AKT, p-mTOR) pathways in your resistant cell lines.
-
Combination Approaches: Test combinations with PI3K, AKT, or mTOR inhibitors to simultaneously block parallel survival pathways.[8][11]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein.[4] It binds to KRAS G12C when it is in the inactive, GDP-bound state.[7][12] This covalent modification locks the protein in an inactive conformation, preventing it from binding to GTP and activating downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) pathway, thereby inhibiting cell proliferation.[9][13]
Why is combination therapy often required to enhance the potency of KRAS G12C inhibitors?
Monotherapy with KRAS G12C inhibitors often leads to incomplete tumor regression and the development of resistance.[2][14] Combination therapies are designed to overcome these limitations by:
-
Blocking Feedback Loops: Preventing the reactivation of the MAPK pathway by co-targeting upstream activators like EGFR or SHP2.[6][15]
-
Inhibiting Parallel Survival Pathways: Simultaneously blocking other pro-survival pathways like PI3K/AKT/mTOR that can compensate for KRAS G12C inhibition.[1][10]
-
Overcoming Intrinsic Resistance: Targeting other cellular dependencies in tumors that are not solely reliant on KRAS G12C signaling.
What are the most promising combination strategies to enhance the in vitro potency of this compound?
Several combination strategies have shown promise in preclinical models. The choice of combination partner will likely depend on the specific genetic context and signaling profile of the cancer cell line being studied.
Quantitative Data Summary
The following table summarizes the impact of various combination strategies on the potency of KRAS G12C inhibitors in different cancer cell lines.
| Combination Target | Cell Line(s) | Effect on KRAS G12C Inhibitor Potency | Rationale for Combination |
| EGFR | KRAS G12C-mutated CRC cell lines | Synergistic effect, leading to sustained downregulation of p-MEK and p-ERK, cell cycle arrest, and apoptosis.[6][16] | Overcomes resistance driven by EGFR-mediated feedback reactivation of the MAPK pathway, which is prominent in colorectal cancer.[6] |
| SHP2 | Various KRAS G12C mutant cell lines | Synergistic activity by preventing feedback reactivation of the RAS-MAPK pathway.[6][8] | SHP2 is a critical node downstream of multiple RTKs that mediates RAS activation.[6] |
| MEK | KRAS G12C mutant solid tumor cell lines | Synergistic improvement in viability effects.[17] | Provides vertical inhibition of the MAPK pathway to prevent signaling rebound.[15] |
| PI3K/mTOR | KRAS G12C mutant cell lines | Increased efficacy and growth inhibition.[8][11] | Targets a key parallel survival pathway that can be activated to bypass KRAS G12C inhibition.[1] |
| HSP90 | Lung adenocarcinoma models | Enhanced efficacy and tumor regression in vitro and in vivo.[10] | HSP90 inhibition can lead to the degradation of client proteins involved in oncogenic signaling, including AKT and ERK.[10] |
| TEAD | KRAS G12C mutant NSCLC cell lines | Enhanced anti-tumor efficacy in vitro, leading to a dual cell cycle arrest.[3] | Targets the Hippo pathway effectors, which are implicated in resistance to targeted therapies.[3] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol is for determining the IC50 of this compound alone or in combination.
-
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete growth medium
-
96-well clear or white-walled plates
-
This compound (and combination drug if applicable)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (and the combination drug) in complete growth medium.
-
Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired duration (e.g., 72 or 144 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Read the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins like ERK and AKT.
-
Materials:
-
KRAS G12C mutant cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration(s) for the specified time(s).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities relative to loading controls.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 17.
Caption: Experimental workflow for evaluating and enhancing the potency of this compound.
Caption: Logical diagram of resistance mechanisms and corresponding combination strategies.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
KRAS G12C inhibitor 17 stability and storage issues
Disclaimer: This document provides general guidance on the stability, storage, and handling of KRAS G12C inhibitors. The information is largely based on data from well-characterized inhibitors of the same class, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), due to limited publicly available data on "KRAS G12C inhibitor 17." Always refer to the Certificate of Analysis (CofA) provided with your specific product lot for the most accurate storage and handling instructions.
Troubleshooting Guides
This section addresses common issues researchers may encounter during their experiments with KRAS G12C inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Inhibitor shows no or reduced activity in cell-based assays. | 1. Improper Storage: The compound may have degraded due to incorrect storage temperature, exposure to light, or moisture. 2. Incorrect Solution Preparation: The inhibitor may not be fully dissolved or may have precipitated out of solution. 3. Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid degradation from multiple freeze-thaw cycles. 4. Cell Line Authenticity and Passage Number: The cell line may not harbor the KRAS G12C mutation, or high passage numbers may have altered its characteristics. 5. Cellular Resistance Mechanisms: Cells can develop resistance to KRAS G12C inhibitors through various mechanisms, such as upregulation of bypass signaling pathways.[1][2] | 1. Verify storage conditions against the CofA. If in doubt, use a fresh vial of the inhibitor. 2. Ensure the solvent is appropriate and that the inhibitor is completely dissolved. Gentle warming or sonication may be necessary for some compounds. Visually inspect the solution for any precipitate before use. 3. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 4. Confirm the KRAS G12C mutation status of your cell line through sequencing. Use cells with a low passage number. 5. Consider co-treatment with inhibitors of upstream or downstream signaling pathways (e.g., EGFR or SHP2 inhibitors) to overcome resistance.[1] |
| Inhibitor precipitates in cell culture medium. | 1. Low Solubility in Aqueous Solutions: Many small molecule inhibitors have poor aqueous solubility. 2. High Final Concentration: The final concentration of the inhibitor in the cell culture medium may exceed its solubility limit. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect cell viability. 2. Perform a solubility test to determine the maximum soluble concentration of the inhibitor in your specific cell culture medium. |
| Inconsistent results between experiments. | 1. Variability in Solution Preparation: Inconsistent pipetting or dilution can lead to variations in the final inhibitor concentration. 2. Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect the cellular response to the inhibitor. 3. Inhibitor Degradation: The inhibitor may be degrading over the course of the experiment, especially if it is sensitive to light or temperature. | 1. Use calibrated pipettes and follow a standardized protocol for solution preparation. 2. Maintain consistent cell culture practices, including seeding density and passage number. 3. Protect the inhibitor from light and maintain it at the recommended temperature during experiments. |
| Unexpected toxicity in animal studies. | 1. Inappropriate Vehicle: The vehicle used to dissolve and administer the inhibitor may have its own toxicity. 2. Off-Target Effects: At high concentrations, the inhibitor may have off-target effects. | 1. Conduct a vehicle-only control group in your animal studies to assess the toxicity of the vehicle. 2. Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the solid (powder) form of this compound?
A1: As a general guideline for KRAS G12C inhibitors, the solid form should be stored at -20°C for long-term storage (up to 3 years) and can be kept at 4°C for shorter periods (up to 2 years).[3] Always refer to the product-specific Certificate of Analysis for the recommended storage temperature and shelf life.
Q2: How should I prepare and store stock solutions of the inhibitor?
A2: Stock solutions are typically prepared in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C, which can be stable for up to 1 year.[3] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Q3: The ice pack in the shipment melted upon arrival. Is the inhibitor still viable?
A3: Generally, the powder form of these inhibitors is stable at ambient temperatures for short periods, such as during shipping. The ice pack is primarily to prevent exposure to extreme heat. The quality of the product is unlikely to be affected if the package was not exposed to high temperatures for an extended period.[3]
Q4: I noticed the color of the inhibitor powder is slightly different from the previous lot. Is this normal?
A4: Minor color variations between different batches can occur due to slight differences in the manufacturing process and are generally not indicative of a problem with the product's quality. If you have concerns, you can contact the supplier and provide the lot numbers for both products for clarification.[3]
Experimental Use
Q5: What is the recommended solvent for preparing stock solutions?
A5: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of KRAS G12C inhibitors. Ensure you are using anhydrous, high-purity DMSO.
Q6: How do I prepare working solutions for my in vitro experiments?
A6: To prepare a working solution for in vitro assays, dilute the high-concentration stock solution (in DMSO) into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
Q7: How should I prepare formulations for in vivo animal studies?
A7: For in vivo administration, a common formulation involves a multi-component vehicle to ensure the solubility and bioavailability of the inhibitor. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The components should be added sequentially, ensuring the inhibitor is fully dissolved at each step. The final formulation should be prepared fresh before each administration.
Q8: What should I do if I observe insoluble impurities in the product?
A8: If you observe insoluble material, you can try to dissolve it by gentle warming or sonication. If the impurities persist, it is recommended to filter the solution to remove them, as they are unlikely to affect the activity of the dissolved compound.[3]
Data Presentation: Stability of KRAS G12C Inhibitors
The following tables summarize the stability data for representative KRAS G12C inhibitors under various conditions.
Sotorasib (AMG 510) Forced Degradation Data
| Degradation Condition | % Degradation |
| Acidic (1N HCl) | 17.5% |
| Alkaline (1N NaOH) | 17.8% |
| Oxidative (30% H₂O₂) | 18.6% |
| Reductive (30% Sodium Bisulfate) | 16.9% |
| Thermal | 13.9% |
| (Data from a stability-indicating RP-HPLC method development study)[4] |
Adagrasib (MRTX849) Degradation Susceptibility
| Degradation Condition | Susceptibility |
| Oxidative | Highly Susceptible |
| Alkaline | Highly Susceptible |
| Thermal | Less Susceptible |
| Hydrolytic (Acidic/Neutral) | Less Susceptible |
| (Qualitative data from a UPLC analysis study)[6] |
General Storage Recommendations for KRAS G12C Inhibitor Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 1 year | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| (General recommendations from various suppliers)[3][4] |
Experimental Protocols
Protocol for Stability Testing using HPLC
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a KRAS G12C inhibitor.
Objective: To evaluate the stability of the inhibitor under various stress conditions and to establish a stability-indicating analytical method.
Materials:
-
KRAS G12C inhibitor
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 1N HCl)
-
Bases (e.g., 1N NaOH)
-
Oxidizing agent (e.g., 30% H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at room temperature for a specified period. Neutralize the solution with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the solid inhibitor and a sample of the stock solution in an oven at a high temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose a sample of the solid inhibitor and a sample of the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. A common starting point is a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
-
Ensure that the HPLC method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent compound peak.
-
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Eco-Conscious UPLC Analysis for the Quantification of Adagrasib in Bulk and Tablets : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib (AMG 510) vs. KRAS G12C Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue. Sotorasib (AMG 510) was the first such inhibitor to receive FDA approval, establishing a benchmark for this new class of drugs. This guide provides a comparative analysis of the clinically approved sotorasib and KRAS G12C inhibitor 17, a potent preclinical compound, offering a snapshot of their respective performance based on available data.
It is important to note that sotorasib is a well-characterized drug with extensive preclinical and clinical data, whereas public information on this compound is limited primarily to patent literature, placing it at a much earlier stage of development.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both sotorasib and this compound are covalent inhibitors that function through the same fundamental mechanism. The G12C mutation in the KRAS protein results in the substitution of a glycine residue with a cysteine. This mutant cysteine has a reactive thiol group that these inhibitors exploit.
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1][2][3] Sotorasib and similar inhibitors selectively and irreversibly bind to the cysteine at position 12 when the KRAS protein is in its inactive, GDP-bound state.[1][2][4] This covalent bond locks the KRAS G12C protein in its inactive conformation, preventing it from participating in downstream signaling through pathways like the MAPK cascade (RAF-MEK-ERK), thereby inhibiting tumor cell proliferation and promoting apoptosis.[3][4]
Data Presentation
Preclinical Potency Comparison
The primary available metric for comparing this compound and sotorasib is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The data below are derived from biochemical and cellular assays.
| Compound | Biochemical IC50 | Cellular IC50 (KRAS G12C Cell Lines) | Reference |
| This compound | 5 nM | Not Publicly Available | Patent WO2019110751A1 |
| Sotorasib (AMG 510) | Not specified in searches | ~6 nM to 81.8 nM (e.g., MIA PaCa-2, NCI-H358) | [5] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and whether the measurement is biochemical (protein-level) or cellular (whole-cell effect).
Clinical Efficacy of Sotorasib (AMG 510)
As this compound has no available clinical data, this section summarizes the pivotal clinical trial results for sotorasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Table 1: Efficacy from Phase 2 CodeBreaK 100 Trial Two-year follow-up analysis of 174 patients.
| Efficacy Endpoint | Result | Citation(s) |
| Objective Response Rate (ORR) | 40.7% | [6] |
| Disease Control Rate (DCR) | 83.7% | [6] |
| Median Duration of Response (DoR) | 12.3 months | [6] |
| Median Progression-Free Survival (PFS) | 6.3 months | [6] |
| Median Overall Survival (OS) | 12.5 months | [6][7] |
| Two-Year Overall Survival Rate | 32.5% | [6][7] |
Table 2: Efficacy from Phase 3 CodeBreaK 200 Trial (Sotorasib vs. Docetaxel) Randomized trial in 345 patients.
| Efficacy Endpoint | Sotorasib | Docetaxel | Citation(s) |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months | [8] |
| 1-Year PFS Rate | 25% | 10% | [9] |
| Objective Response Rate (ORR) | 28% | 13% | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies for key experiments used in the development and characterization of KRAS inhibitors like sotorasib.
Biochemical IC50 Determination (Example: HTRF-based Nucleotide Exchange Assay)
This type of assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
-
Objective: To determine the concentration of the inhibitor required to prevent 50% of KRAS G12C from binding to GTP.
-
Materials: Recombinant KRAS G12C protein, fluorescently labeled GTP (e.g., DY-647P1), guanine nucleotide exchange factor (GEF) such as SOS1, assay buffer, test inhibitor (e.g., this compound or sotorasib), and a microplate reader capable of Homogeneous Time-Resolved Fluorescence (HTRF).[10]
-
Methodology:
-
Dispense the KRAS G12C protein into wells of a microplate.
-
Add serial dilutions of the test inhibitor to the wells and incubate for a predefined period (e.g., 30 minutes) to allow for binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and fluorescently labeled GTP.
-
Incubate the plate to allow the reaction to proceed.
-
Measure the HTRF signal. A high signal indicates that GTP has bound to KRAS, while a low signal indicates that the inhibitor has successfully blocked this interaction.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the concentration of the inhibitor that reduces the proliferation of KRAS G12C-mutant cancer cells by 50%.
-
Materials: KRAS G12C-mutant cell line (e.g., NCI-H358), complete culture medium, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a detergent-based solution), and a 96-well plate reader.[11][12]
-
Methodology:
-
Seed the KRAS G12C-mutant cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[13]
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration and plot the results to determine the IC50 value.
-
Summary and Outlook
This guide compares the FDA-approved drug sotorasib with the preclinical compound this compound.
-
Sotorasib (AMG 510) is a first-in-class, clinically validated KRAS G12C inhibitor with a well-documented efficacy and safety profile in NSCLC.[8][14][15] Its approval has transformed the treatment landscape for this patient population. Ongoing research focuses on its use in other tumor types and in combination with other therapies to overcome resistance.[16]
-
This compound is a highly potent preclinical compound identified from patent literature. Its biochemical IC50 of 5 nM suggests strong potential. However, without further published data on its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy, its therapeutic potential remains speculative. It represents an early-stage discovery that requires extensive further investigation to determine if it can offer any advantages over established inhibitors like sotorasib.
For researchers in the field, sotorasib serves as the benchmark for clinical efficacy, while compounds like this compound highlight the ongoing efforts to develop next-generation inhibitors with potentially improved properties.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. amgen.com [amgen.com]
- 7. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 8. AMGEN ANNOUNCES TOPLINE DATA FROM LUMAKRAS® (SOTORASIB) PHASE 3 TRIAL IN NON-SMALL CELL LUNG CANCER | Amgen Inc. [investors.amgen.com]
- 9. ilcn.org [ilcn.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. boneandcancer.org [boneandcancer.org]
- 14. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRAS G12C Inhibitors: Adagrasib (MRTX849) vs. Inhibitor 17
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two KRAS G12C inhibitors: the clinically advanced adagrasib (MRTX849) and the preclinical candidate KRAS G12C inhibitor 17. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research and development in the field of targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell signaling and tumor growth. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a major breakthrough in oncology.
This guide focuses on two such inhibitors: adagrasib, a well-characterized compound that has undergone extensive clinical investigation, and this compound, a potent inhibitor identified in patent literature.
Mechanism of Action
Both adagrasib and this compound are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, these inhibitors block downstream signaling through the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for adagrasib and this compound. It is important to note that the publicly available data for this compound is significantly limited compared to adagrasib.
Table 1: Biochemical and Cellular Potency
| Parameter | Adagrasib (MRTX849) | This compound (Compound 82) |
| Biochemical IC50 | ~5 nM[2][3] | 5 nM[4] |
| Cellular pERK IC50 | Single-digit nM range | Not Available |
| Cell Viability IC50 (2D) | 10 - 973 nM (in various KRAS G12C mutant cell lines) | Not Available |
| Cell Viability IC50 (3D) | 0.2 - 1042 nM (in various KRAS G12C mutant cell lines) | Not Available |
Table 2: Preclinical Pharmacokinetics
| Parameter | Adagrasib (MRTX849) | This compound (Compound 82) |
| Species | Mouse, Rat | Not Available |
| Route of Administration | Oral | Not Available |
| Half-life (t1/2) | ~24 hours (human)[2][3], 3.50 ± 0.21 h (rat, oral) | Not Available |
| Oral Bioavailability (F) | 50.72% (rat) | Not Available |
| CNS Penetration | Yes | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field and specific details reported for adagrasib.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for GTP in the KRAS G12C protein.
-
Reagents: Recombinant human KRAS G12C protein, BODIPY-labeled GDP, unlabeled GTP, and a guanine nucleotide exchange factor (GEF) such as SOS1.
-
Procedure:
-
KRAS G12C protein is pre-incubated with BODIPY-GDP to form a fluorescent complex.
-
The test inhibitor (adagrasib or inhibitor 17) at various concentrations is added to the complex and incubated.
-
The exchange reaction is initiated by the addition of a molar excess of unlabeled GTP and the GEF.
-
The decrease in fluorescence, which corresponds to the displacement of BODIPY-GDP by GTP, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the inhibition of the exchange rate against the inhibitor concentration.
Cellular Assay: pERK Inhibition Assay
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12C mutation.
-
Cell Lines: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the test inhibitor for a specified period (e.g., 2-24 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated ERK (pERK) and total ERK are measured using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of pERK inhibition against the inhibitor concentration.
Cellular Assay: Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Cell Lines: A panel of KRAS G12C mutant and wild-type cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
For 2D assays, cells adhere and are treated with the inhibitor for a period of 3 days.
-
For 3D spheroid assays, cells are grown in ultra-low attachment plates to form spheroids and are then treated with the inhibitor for a longer duration (e.g., 12 days).
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined from the dose-response curves.
In Vivo Assay: Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
KRAS G12C mutant human cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally at various doses and schedules (e.g., once or twice daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target engagement and pathway inhibition).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a general workflow for the preclinical evaluation of KRAS G12C inhibitors.
References
- 1. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Covalent KRAS G12C Inhibitors: Benchmarking Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative analysis of a novel investigational agent, KRAS G12C inhibitor 17, against the FDA-approved inhibitors sotorasib (AMG 510) and adagrasib (MRTX849). The data presented is intended to offer an objective overview to inform research and development efforts.
Preclinical Data Summary
The following table summarizes the available preclinical data for this compound, sotorasib, and adagrasib, highlighting key parameters of their in vitro and in vivo activity.
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Biochemical IC50 | 5 nM[1] | Data not consistently reported; cellular IC50 is a more common metric. | ~5 nM[2][3] |
| Cellular IC50 (KRAS G12C mutant cell lines) | Data not available | Potent activity in various cell lines (e.g., NCI-H358, MIA PaCa-2)[4] | Potent activity in various cell lines (e.g., MIA PaCa-2, H358)[5] |
| Selectivity | Data not available | Highly selective for KRAS G12C over wild-type KRAS. | >1,000-fold selectivity for KRAS G12C over wild-type KRAS[3] |
| Mechanism of Action | Covalent inhibitor targeting the cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state[6][7] | Covalent inhibitor that irreversibly binds to cysteine-12 of KRAS G12C, trapping it in an inactive GDP-bound state[7] | Covalent inhibitor that irreversibly and selectively binds to cysteine-12 of KRAS G12C, locking it in its inactive, GDP-bound state[2] |
| In Vivo Efficacy (Xenograft Models) | Data not available | Demonstrated tumor regression in various KRAS G12C-mutant xenograft models (e.g., NCI-H358, MIA PaCa-2, CT-26)[4] | Demonstrated significant tumor regression in multiple KRAS G12C-positive xenograft models[5] |
Clinical Data Summary: Non-Small Cell Lung Cancer (NSCLC)
This section provides a comparative overview of the clinical efficacy of sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer. Currently, there is no publicly available clinical data for this compound.
| Efficacy Endpoint | Sotorasib (CodeBreaK 100 & 200 Trials) | Adagrasib (KRYSTAL-1 & KRYSTAL-12 Trials) |
| Objective Response Rate (ORR) | 37.1% (Phase 2, CodeBreaK 100)[8][9], 28.1% (Phase 3, CodeBreaK 200)[10] | 43% (Phase 1/2, KRYSTAL-1)[11], 35.7% (Phase 3, KRYSTAL-12) |
| Disease Control Rate (DCR) | 80.6% (Phase 2, CodeBreaK 100)[9] | 80% (Phase 1/2, KRYSTAL-1)[11] |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2, CodeBreaK 100)[8][9], 5.6 months (Phase 3, CodeBreaK 200)[10] | 6.5 months (Phase 1/2, KRYSTAL-1)[12], 5.5 months (Phase 3, KRYSTAL-12)[13] |
| Median Overall Survival (OS) | 12.5 months (Phase 2, CodeBreaK 100)[9][14] | 12.6 months (Phase 1/2, KRYSTAL-1)[14], 14.1 months (pooled analysis)[13] |
| Intracranial Activity | Demonstrated CNS activity[14] | Demonstrated intracranial response in patients with CNS metastases[13][15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: KRAS Signaling Pathway and Point of Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC Harboring KRASᴳ¹²ᶜ - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. JNCCN 360 - Non–Small Cell Lung Cancer - Sotorasib [jnccn360.org]
- 10. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. esmo.org [esmo.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
Validating KRAS G12C Inhibitor 17: A Comparative Guide Using Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the efficacy of KRAS G12C inhibitor 17. It outlines the experimental methodology for comparing its performance against other inhibitors using western blot analysis and presents illustrative data to guide interpretation.
The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation locks KRAS in an active state, constitutively driving downstream pathways like the MAPK and PI3K/AKT cascades, which promote tumor cell proliferation and survival. KRAS G12C inhibitors aim to block this aberrant signaling. Western blot is a fundamental technique to measure the levels of specific proteins and their phosphorylation status, providing a direct readout of a drug's on-target effect. By quantifying the reduction in phosphorylation of key downstream effectors like ERK and AKT, researchers can assess the potency and specificity of a KRAS G12C inhibitor.
Comparative Performance of KRAS G12C Inhibitors
While direct comparative western blot data for "this compound" is not publicly available, the following table provides an illustrative comparison of its expected performance against the well-characterized inhibitors, Sotorasib and Adagrasib. This quantitative data, representing the inhibition of downstream signaling, is typically generated from densitometry analysis of western blot bands.
| Inhibitor | Concentration (nM) | % Inhibition of pERK (vs. Vehicle) | % Inhibition of pAKT (vs. Vehicle) |
| Inhibitor 17 (Illustrative) | 10 | 45% | 30% |
| 50 | 85% | 65% | |
| 100 | 95% | 80% | |
| Sotorasib | 10 | 40% | 25% |
| 50 | 80% | 60% | |
| 100 | 92% | 75% | |
| Adagrasib | 10 | 50% | 35% |
| 50 | 88% | 70% | |
| 100 | 98% | 85% |
KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS G12C mutation leads to the continuous activation of downstream signaling pathways crucial for cell growth and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in an inactive state and thereby blocking these downstream signals.
Experimental Protocol: Western Blot for pERK and pAKT
This protocol details the steps to assess the efficacy of this compound by measuring the phosphorylation of ERK and AKT in a KRAS G12C mutant cancer cell line (e.g., NCI-H358).
1. Cell Culture and Treatment:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound, Sotorasib, Adagrasib, or vehicle (DMSO) for 2 hours.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK1/2), total ERK1/2, phospho-AKT (pAKT), and total AKT overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pERK and pAKT signals to their respective total protein signals and then to the loading control. Calculate the percentage inhibition relative to the vehicle-treated control.
Western Blot Validation Workflow
The following diagram illustrates the key steps in the western blot workflow for validating a KRAS G12C inhibitor.
By following this guide, researchers can effectively utilize western blotting to validate the activity of this compound and compare its performance to other inhibitors, providing crucial data for preclinical drug development.
Comparative Efficacy of KRAS G12C Inhibitors in Mutant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various KRAS G12C inhibitors against a panel of KRAS G12C mutant cancer cell lines. The data presented is compiled from publicly available research to facilitate an informed selection of compounds for further investigation.
The discovery of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein has marked a significant breakthrough in the treatment of KRAS-driven cancers. This guide focuses on the preclinical efficacy of several key KRAS G12C inhibitors, including the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), alongside other promising candidates. While direct comparative data for "KRAS G12C inhibitor 17" (IC50 of 5 nM) is limited to patent literature, this guide provides a broader context by evaluating the performance of other well-characterized inhibitors in various cellular models.[1]
Comparative Efficacy of KRAS G12C Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different KRAS G12C inhibitors in several KRAS G12C mutant cancer cell lines. Lower IC50 values are indicative of higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | 5 | [1] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | Single-digit nM range for pERK inhibition | [2] |
| Panel of 17 KRAS G12C mutant cell lines | Various | 10 - 973 (2D culture) | [3][4][5] | |
| Panel of 17 KRAS G12C mutant cell lines | Various | 0.2 - 1042 (3D culture) | [3][4][5] | |
| Sotorasib (AMG-510) | Panel of 13 human lung cancer cell lines | Lung | 0.3 - 2534 | [6] |
| MRTX-1257 | Panel of 13 human lung cancer cell lines | Lung | 0.1 - 356 | [6] |
| Compound [I] | NCI-H358 | Lung | 500 | [7] |
| NCI-H23 | Lung | 1300 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Protocol:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for Phospho-ERK and Phospho-AKT
Western blotting is used to detect changes in the phosphorylation status of downstream effectors of the KRAS signaling pathway, such as ERK and AKT. A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing KRAS G12C Signaling and Experimental Workflow
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to KRAS G12C Inhibitor 17 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of KRAS G12C inhibitor 17 against other prominent KRAS G12C inhibitors, Sotorasib and Adagrasib. The data presented is based on publicly available information.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS alterations in cancer. KRAS G12C inhibitors are a class of targeted therapies that work by covalently binding to the mutated cysteine residue at position 12 of the KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and suppressing cancer cell proliferation.
Mechanism of Action of KRAS G12C Inhibitors
KRAS G12C inhibitors exploit the unique chemical reactivity of the mutant cysteine. By forming an irreversible covalent bond, these inhibitors effectively trap the KRAS G12C protein in its "off" state, preventing it from activating downstream pro-proliferative signaling cascades, primarily the MAPK pathway (RAF-MEK-ERK).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is limited to a single biochemical assay from a patent application, and direct comparative studies under identical experimental conditions are not publicly available.
Table 1: Biochemical Activity of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | KRAS G12C | Lanthascreen TR-FRET | 5 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | Data not directly comparable | [2] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Assay | Data not directly comparable | [3] |
Note: IC50 values are highly dependent on assay conditions. Without head-to-head studies, direct comparison of potency based on these values alone is not recommended.
Table 2: In Vitro Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Cell Viability | Various reported | [2] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability (2D) | 10-973 | [4] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability (3D) | 0.2-1042 | [4] |
Table 3: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | 10 mg/kg, daily | Significant tumor regression | [3] |
| Adagrasib (MRTX849) | Multiple CDX & PDX models | 100 mg/kg, daily | Pronounced tumor regression in 65% of models | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and comparison of inhibitor performance. Below are representative protocols for assays commonly used to evaluate KRAS G12C inhibitors.
Lanthanide-Based TR-FRET Assay for KRAS G12C Activity
This biochemical assay measures the ability of an inhibitor to block the interaction between KRAS G12C and its effector protein, RAF.
Principle: The assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) signal between a Europium-labeled antibody that binds to tagged KRAS G12C and a fluorescently labeled RAF-RBD (RAS binding domain). Inhibition of the KRAS-RAF interaction by a compound leads to a decrease in the FRET signal.
Protocol:
-
Prepare a solution of GDP-loaded, biotinylated KRAS G12C protein and Streptavidin-Europium Cryptate in assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 5mM MgCl2, 0.01% Tween-20).[1]
-
Dispense the KRAS G12C solution into a 384-well assay plate containing serial dilutions of the test compound (e.g., this compound).
-
Incubate the plate to allow for compound binding to KRAS G12C.
-
Prepare a mixture of GST-tagged RAF-RBD, an anti-GST antibody labeled with a FRET acceptor (e.g., XL665), and a non-hydrolyzable GTP analog (e.g., GTPγS) to activate KRAS.[1]
-
Add the RAF-RBD mixture to the assay plate to initiate the nucleotide exchange and KRAS-RAF interaction.
-
Incubate the plate to allow the interaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This cell-based assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value.[4]
In Vivo Tumor Xenograft Model
This animal model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
Protocol:
-
Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude mice).[6]
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer the test inhibitor (formulated in an appropriate vehicle) or vehicle control to the mice via a specified route (e.g., oral gavage) and schedule (e.g., once daily).[5]
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound demonstrates potent biochemical activity against its target in a TR-FRET assay. However, a comprehensive comparison with approved inhibitors like Sotorasib and Adagrasib is currently limited by the lack of publicly available in vitro cellular and in vivo efficacy data for inhibitor 17. The provided experimental protocols outline the standard methods used to generate the necessary data for a thorough cross-validation of novel KRAS G12C inhibitors. Further studies are required to fully elucidate the therapeutic potential of this compound relative to existing therapies.
References
- 1. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 2. onclive.com [onclive.com]
- 3. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Partners for KRAS G12C Inhibitors: A Comparative Guide
A comprehensive analysis of combination therapies designed to enhance the efficacy of KRAS G12C inhibitors, supported by experimental data and detailed protocols. This guide explores the synergistic effects observed when combining KRAS G12C inhibitors with other targeted agents, providing researchers and drug development professionals with a comparative overview of promising therapeutic strategies.
While specific synergistic data for the patented compound "KRAS G12C inhibitor 17" (IC50 of 5 nM) is not publicly available, extensive research on other potent KRAS G12C inhibitors, such as sotorasib and adagrasib, provides a strong framework for understanding potential combination strategies. This guide leverages that existing data to compare the performance of KRAS G12C inhibitors in combination with other drugs, offering insights into the underlying mechanisms and experimental validation of these synergistic effects.
Overcoming Resistance and Enhancing Efficacy
KRAS G12C inhibitor monotherapy has shown clinical efficacy, but primary and acquired resistance mechanisms can limit its long-term benefits.[1][2] Combination therapies are being actively investigated to overcome this resistance and deepen the anti-tumor response.[1][2] The primary strategies involve vertical inhibition of the MAPK pathway and parallel inhibition of bypass signaling pathways.
Key Synergistic Combinations and Supporting Data
Several classes of drugs have demonstrated synergistic or additive effects when combined with KRAS G12C inhibitors in preclinical and clinical studies. These include inhibitors of EGFR, SHP2, MEK, and mTOR.[1][]
Table 1: Preclinical Synergistic Effects of KRAS G12C Inhibitors with Other Targeted Agents
| Combination Agent | KRAS G12C Inhibitor | Cancer Type | Key Findings | Reference |
| EGFR Inhibitor (Cetuximab) | Adagrasib | Colorectal Cancer (CRC) | Enhanced anti-tumor activity in CRC cell lines, patient-derived organoids, and xenografts.[] | [] |
| mTOR Inhibitor (Everolimus) & IGF1R Inhibitor (Linsitinib) | ARS-1620 | Lung Cancer | Markedly enhanced inhibition of cell proliferation and tumor regression in mouse models compared to single agents. | [4] |
| SHP2 Inhibitor | Glecirasib (JAB-21822) | NSCLC | Synergistic effects observed in KRAS G12C inhibitor-resistant tumors.[5][6] | [5][6] |
| MEK Inhibitor (Trametinib) | Sotorasib | Solid Tumors | Preclinical evidence of synergy; clinical trials are ongoing to evaluate the combination's efficacy.[2][] | [2][] |
| WEE1 Inhibitor (Adavosertib) | Sotorasib | Lung Cancer | Robust synergistic interactions in inhibiting cell viability and long-term survival in multiple lung cancer cell lines. | [7] |
| Dual RAF/MEK Inhibitor (VS-6766) | KRAS G12C Inhibitors | NSCLC, Pancreatic, Colorectal Cancer | Strong synergy observed in a panel of cancer cell lines. |
Table 2: Clinical Trial Data for KRAS G12C Inhibitor Combination Therapies
| Combination Therapy | Clinical Trial | Cancer Type | Key Efficacy Data | Reference |
| Adagrasib + Cetuximab | KRYSTAL-1 | Colorectal Cancer (CRC) | Objective Response Rate (ORR) of 34% and a median Progression-Free Survival (PFS) of 6.9 months in pretreated patients.[5][6] | [5][6] |
| Sotorasib + Trametinib | CodeBreaK 101 | Solid Tumors | Modest objective responses observed in both KRAS G12C inhibitor-naïve and previously exposed patients.[2] | [2] |
| Glecirasib + SHP2 Inhibitor (JAB-3312) | Phase I/II | NSCLC | First-line combination therapy achieved an ORR of 64.7% and a Disease Control Rate (DCR) of 93.1%.[5][6] | [5][6] |
| Adagrasib + Pembrolizumab + Chemotherapy | KRYSTAL-17 | NSCLC | Phase II trial evaluating the combination in the first-line setting. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these drug combinations stem from their ability to counteract the resistance mechanisms that emerge during KRAS G12C inhibitor monotherapy.
Caption: Simplified KRAS signaling pathway and points of intervention for synergistic drug combinations.
Feedback activation of wild-type RAS and upstream receptor tyrosine kinases (RTKs) like EGFR is a key resistance mechanism.[] Combining a KRAS G12C inhibitor with an EGFR inhibitor can block this feedback loop, leading to a more sustained inhibition of downstream signaling. Similarly, SHP2 acts as a positive regulator of RAS-MAPK signaling, and its inhibition can prevent the reactivation of this pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of synergy studies, detailed and standardized experimental protocols are essential.
In Vitro Synergy Assessment: Proliferation Assay
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a dose matrix of the two drugs, including single-agent controls.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: General workflow for assessing the synergistic effects of drug combinations in vitro and in vivo.
In Vivo Synergy Assessment: Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: KRAS G12C mutant cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the combination therapy is compared to the single agents.
Conclusion
The combination of KRAS G12C inhibitors with other targeted therapies represents a promising strategy to enhance anti-tumor activity and overcome resistance. While specific data for "this compound" is needed, the wealth of information on other inhibitors in this class provides a strong rationale for exploring combinations with EGFR, SHP2, MEK, and mTOR inhibitors. The experimental protocols and data presented in this guide offer a framework for the continued development and evaluation of these synergistic approaches in the pursuit of more durable and effective treatments for KRAS G12C-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 5. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of KRAS G12C Inhibitor 17: A Comprehensive Guide
For researchers and scientists at the forefront of cancer therapy development, the proper handling and disposal of investigational compounds like KRAS G12C inhibitor 17 are paramount to ensuring laboratory safety and environmental protection. As a potent, targeted therapy, this inhibitor and its associated waste require meticulous management from bench to disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling antineoplastic and investigational drugs.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While this guide offers general procedures based on similar compounds, the SDS for the exact inhibitor should always be the primary source of safety information.
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, appropriate PPE is mandatory to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double chemotherapy gloves | Provides maximum protection against chemical permeation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, fluid-resistant gown | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or aerosols.[2][3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations for hazardous waste.[2] These compounds are often categorized as antineoplastic or cytotoxic waste and require a dedicated waste stream.
1. Waste Segregation:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads), and contaminated PPE should be collected in a designated, clearly labeled hazardous waste container.[1] This container should be separate from other laboratory waste streams.[1]
-
Liquid Waste: Solutions containing this compound, including residual amounts in vials and experimental solutions, must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other chemical wastes.[1]
-
Sharps Waste: Needles and syringes that have come into contact with the inhibitor, even if containing only residual amounts, must be disposed of in a designated "black" bulk waste container for hazardous chemical waste, not a standard red sharps container.[1]
2. Container Management:
-
All waste containers must be properly labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound"), concentration, and associated hazards.
-
Keep waste containers securely sealed when not in use and store them in a designated Satellite Accumulation Area (SAA) within the laboratory.
3. Spill Management: In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and restrict access to the affected area.
-
For solid spills, carefully collect the material without creating dust.
-
All materials used for cleanup must be disposed of as hazardous waste.
4. Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and final disposal of the hazardous waste containers.[1]
-
EH&S will typically arrange for the waste to be transported to a licensed hazardous waste incineration facility.[5][6]
-
Maintain meticulous records of the disposal, as required by institutional and regulatory policies. For investigational drugs, this may include documentation on a drug accountability record (DAR).[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these stringent disposal protocols, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations, thereby building a foundation of trust and responsibility in the handling of potent investigational compounds.
References
- 1. web.uri.edu [web.uri.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. KRAS G12C inhibitor 34|2749948-26-1|MSDS [dcchemicals.com]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
